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Iron;ruthenium

Cat. No.: B14228948
CAS No.: 823185-63-3
M. Wt: 369.7 g/mol
InChI Key: BCXJORCSDSIVEV-UHFFFAOYSA-N
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Description

Ferromagnetism in Ultrathin Ruthenium and Iron-Ruthenium Films

While iron is a well-known ferromagnetic material, ruthenium is non-magnetic in its bulk, hexagonal close-packed form. However, recent breakthroughs have demonstrated that ferromagnetism can be induced in ruthenium under specific conditions, opening new avenues for materials design.

Induction of Room Temperature Ferromagnetism in Ruthenium via Strain Engineering and Substrate Control

A landmark discovery has shown that ruthenium (Ru) can be engineered to be ferromagnetic at room temperature, joining the exclusive group of single elements—iron (Fe), cobalt (Co), and nickel (Ni)—that exhibit this property. researchgate.netvulcanchem.comsciencedaily.com This was achieved by using strain engineering to grow ultrathin films of ruthenium in a metastable body-centered tetragonal (BCT) phase, a crystal structure it does not naturally adopt. vulcanchem.comrsc.org

Researchers utilized a technique called seed layer engineering, where a specific underlying material coaxes the ruthenium atoms into the desired tetragonal arrangement during deposition. vulcanchem.com This epitaxial growth on a suitable seed layer induces significant strain in the ruthenium film, fundamentally altering its electronic structure and leading to the emergence of a ferromagnetic state. researchgate.netrsc.org Experimental results have confirmed the ferromagnetic nature of these strained ruthenium films, with a saturation magnetization of 148 emu/cm³ observed at room temperature and 160 emu/cm³ at 10 K. rsc.org This achievement is not merely a scientific curiosity; it provides a new material with intrinsic ferromagnetism that can be integrated into spintronic devices. researchgate.netsciencedaily.com

Investigations of Magnetocrystalline Anisotropy and Magnetic Anisotropy Energy in Fe-Ru Films

Magnetocrystalline anisotropy (MCA), which describes the dependence of a material's internal energy on the direction of its magnetization, is a critical parameter for spintronic devices. It determines the stability of the magnetic state. In iron-ruthenium systems, MCA is a subject of intense investigation.

First-principles calculations have been employed to study the MCA in various Fe-Ru configurations. For instance, substituting rhodium (Rh) with ruthenium in FeRh films has been shown to induce a substantial perpendicular magnetic anisotropy (PMA), a property highly desirable for high-density data storage. nih.gov The origin of this large PMA is attributed to the interplay between the d-orbital states of the ruthenium atoms and their strong spin-orbit coupling. nih.gov

Superparamagnetic Behavior in Ruthenium-Doped Iron Oxide Films

Superparamagnetism is a form of magnetism that appears in small ferromagnetic or ferrimagnetic nanoparticles. When the size of these nanoparticles is small enough, their magnetization can randomly flip direction under the influence of temperature. Doping iron oxide, specifically hematite (B75146) (α-Fe₂O₃), with ruthenium has been shown to be an effective method for inducing and controlling this behavior.

Influence of Ruthenium Doping on Hematite Nanocrystallization and Blocking Temperature

Recent studies have demonstrated that doping iron oxide thin films with ruthenium can induce superparamagnetic behavior. researchgate.netrsc.orgrsc.org Using atomic layer deposition (ALD), researchers have shown that introducing ruthenium into iron oxide films facilitates the formation of nanocrystalline hematite (α-Fe₂O₃) at lower temperatures than required for pure iron oxide. rsc.orgrsc.org

The ruthenium doping has a direct impact on the structural and magnetic properties of the hematite films. A key finding is that an increase in the ruthenium content leads to an increase in the average size of the hematite nanocrystallites. researchgate.netrsc.orgrsc.org This change in nanocrystal size, in turn, influences the blocking temperature (T₈). The blocking temperature is the temperature below which a superparamagnetic material transitions to a blocked state where its magnetization is stable over a certain timescale. It was observed that a higher ruthenium concentration, and consequently larger crystallite size, resulted in a lower blocking temperature. researchgate.netrsc.org This tunability of nanocrystal size and blocking temperature through Ru doping is crucial for applications that require precise control over superparamagnetic properties, such as in biomedical sensors and data storage. researchgate.netrsc.org

Table 1: Effect of Ruthenium Doping on Hematite Nanocrystallite Size and Magnetic Behavior
Ruthenium Content (at%)Deposition Temperature (°C)Hematite (α-Fe₂O₃) Nanocrystallite Size (nm)Magnetic BehaviorKey Finding
0.422704.4 ± 0.3SuperparamagneticExhibits a coercive field of ~3 kOe at low temperatures.
0.982707.8 ± 0.4SuperparamagneticIncreased Ru content leads to larger crystallites.
up to 29.7270 & 3604.4 to 7.8SuperparamagneticIncreasing Ru content results in a lower blocking temperature.

Integration into Spintronic and Memory Devices

The unique magnetic properties of iron-ruthenium systems make them highly attractive for spintronic applications, which exploit the spin of the electron in addition to its charge. Magnetoresistive Random-Access Memory (MRAM) is a primary example of a spintronic technology where these materials are poised to make a significant impact.

Potential for Advanced Magnetoresistive Random-Access Memory Technologies Based on Iron-Ruthenium Materials

Iron and ruthenium are key constituents in the development of advanced MRAM, a non-volatile memory technology that stores data using magnetic states. techtarget.comwikipedia.org The core of an MRAM cell is the magnetic tunnel junction (MTJ), which consists of two ferromagnetic layers separated by a thin insulator. wikipedia.orgsiu.edu The electrical resistance of the MTJ depends on the relative magnetic orientation of the two ferromagnetic layers (parallel or anti-parallel), representing a '0' or '1' state. wikipedia.org

Ruthenium plays a crucial role in the "pinned" or "reference" layer of the MTJ. cmu.edu It is commonly used as a spacer layer in a structure known as a synthetic antiferromagnet (SAF), which typically consists of a CoFe/Ru/CoFe trilayer. google.com This SAF structure provides strong magnetic stability to the reference layer, ensuring that its magnetization remains fixed during device operation. cmu.edu

The discovery that strained ruthenium can be ferromagnetic at room temperature could lead to new MRAM designs with potentially more efficient performance. researchgate.netsciencedaily.com Furthermore, Fe-Ru based alloys, such as the Heusler compound FeRuCrP, exhibit half-metallic characteristics, where electrons of one spin orientation are conducting while those of the opposite spin are insulating. vulcanchem.com This high degree of spin polarization is a vital property for achieving high magnetoresistance ratios in MTJs, which is critical for high-performance MRAM and other spin-based logic devices. vulcanchem.comtandfonline.com The ongoing research into reducing the content of critical materials like platinum and ruthenium in spintronic devices also drives innovation, for instance, by exploring the use of more common ferromagnetic materials like FeCoB in conjunction with shape anisotropy to replace Pt-based reference layers. spintec.fr

Development of Novel Sensors Utilizing Magnetic Iron-Ruthenium Systems

Iron-ruthenium systems are integral to the design of advanced spintronic sensors. In these devices, ruthenium often serves as a non-magnetic spacer layer separating ferromagnetic layers, typically composed of iron or iron alloys like Cobalt-Iron (CoFe) and Cobalt-Iron-Boron (CoFeB). inoe.romdpi.com The thickness of the ruthenium spacer is a critical parameter that determines the nature of the interlayer exchange coupling (IEC) between the ferromagnetic layers. By precisely controlling the ruthenium layer thickness, the magnetic alignment of the adjacent layers can be engineered to be either ferromagnetic or, more importantly for many sensor applications, antiferromagnetic. inoe.ro This antiferromagnetic coupling is fundamental to the operation of spin-valve GMR sensors and synthetic antiferromagnetic (SAF) structures used in TMR sensors. iphy.ac.cnnjit.edu

The ability to create SAF structures, such as CoFe/Ru/CoFe, is a key contribution of ruthenium to sensor technology. njit.edugoogle.com These structures provide a stable reference magnetization that is less susceptible to external magnetic fields, thereby improving the sensor's performance and reliability. iphy.ac.cn Furthermore, the addition of ruthenium to iron alloys can induce a noncollinear magnetic order, which is crucial for designing magnetic thin-film devices that require specific magnetic alignments between adjacent ferromagnetic films. Current time information in New York, NY, US.

Recent discoveries have also highlighted the potential of ruthenium itself as a ferromagnetic material at room temperature when prepared as an ultra-thin film, opening new avenues for sensor development. cambridge.orgumn.edu This finding suggests that ruthenium could play an even more direct role in the sensing mechanism beyond its use as a spacer or alloying element. The development of sensors based on these principles has applications in various fields, including data storage, current sensing in smart grids, and biomedical diagnostics. iphy.ac.cnnjit.edumdpi.com

Giant Magnetoresistance (GMR) Sensors

GMR sensors based on iron-ruthenium multilayers were among the first spintronic devices to demonstrate significant practical applications. The GMR effect manifests as a substantial change in electrical resistance in response to an external magnetic field, which alters the relative magnetization of the ferromagnetic layers.

Research Findings:

Initial discoveries in Fe/Cr multilayers laid the groundwork for GMR, and subsequent research on systems like Co/Ru/Co demonstrated the crucial role of the spacer material in achieving strong antiferromagnetic coupling. scholarpedia.org In these structures, the resistance is highest when the magnetizations of adjacent iron-based layers are antiparallel and lowest when they are parallel. The application of an external magnetic field overcomes the antiferromagnetic coupling, aligning the magnetizations and causing a drop in resistance.

Studies on Co/Ru/Co/Cu/Fe hybrid structures have shown how the coupled layers modulate the GMR response. inoe.ro The thickness of the ruthenium layer is optimized to maximize the antiferromagnetic coupling strength, which in turn influences the sensitivity and operating range of the sensor. For instance, a maximum in interlayer exchange coupling in Co/Ru/Co systems was found for a ruthenium thickness of approximately 0.8 nm. inoe.ro While the GMR ratios in some early hybrid structures were modest, they demonstrated the viability of using ruthenium-based artificial antiferromagnetic structures to pin the magnetization of a reference layer in a spin-valve configuration. inoe.ro

More advanced GMR sensors utilize a spin-valve structure, which consists of a pinned ferromagnetic layer, a non-magnetic spacer, and a free ferromagnetic layer. The magnetization of the pinned layer is fixed, often by an adjacent antiferromagnetic material or a synthetic antiferromagnetic (SAF) structure like CoFe/Ru/CoFe. njit.edu The magnetization of the free layer, on the other hand, is free to rotate in response to an external magnetic field. Iron-ruthenium systems are critical in these designs, with GMR ratios of up to 15.76% being achieved in unpinned CoFe/Cu/CoFe sandwiches. rollco.eu

The performance of GMR sensors can be influenced by various factors, including the quality of the interfaces between layers. Smooth interfaces lead to improved electron scattering and consequently a higher GMR ratio. rollco.eu The table below summarizes the performance of representative GMR sensors utilizing iron-ruthenium systems.

Sensor StructureMagnetoresistance (MR) Ratio (%)Key Research FindingReference
Co/Ru/Co/Cu/Fe0.122Demonstrated the use of a Co/Ru/Co artificial antiferromagnetic structure to modulate the GMR response. The system exhibited a linear response in the 0 to ±1500 Oe range. inoe.ro
CoFe/Cu/CoFe15.76Achieved a significant GMR ratio in a simple unpinned sandwich structure, highlighting the potential of CoFe alloys. rollco.eu
Co3nm/Ru0.8nm/Co4nm0.36Showed a clear GMR effect with the Ru interlayer mediating the coupling between the cobalt layers. mdpi.com
[Fe(1.2 nm)/Ru(5 nm)]13~0.16 (Positive MR)Observed an inverse or positive GMR effect, the origin of which is attributed to the complex interlayer coupling in the Fe/Ru multilayers. aip.org

Tunnel Magnetoresistance (TMR) Sensors

TMR sensors represent a further advancement in spintronic sensor technology, offering significantly higher magnetoresistance ratios compared to GMR sensors. A TMR device consists of a magnetic tunnel junction (MTJ), which comprises two ferromagnetic electrodes separated by a very thin insulating barrier, such as Magnesium Oxide (MgO). The tunneling current across the insulator is highly dependent on the relative orientation of the magnetization of the two ferromagnetic layers.

Research Findings:

Iron-ruthenium systems are extensively used in TMR sensors, particularly in the synthetic antiferromagnetic (SAF) pinned layers and in the design of highly sensitive free layers. For instance, a common structure for the reference layer is PtMn/CoFe/Ru/CoFeB, where the Ru layer is essential for creating a stable antiferromagnetically coupled stack. iphy.ac.cn

To achieve high sensitivity, which is defined as the TMR ratio divided by twice the magnetic anisotropy field (Hk), the free layer needs to have a low magnetic anisotropy. aip.org This has been successfully realized using composite free layers such as NiFe/Ru/CoFeB and CoFeSiB/Ru/CoFeB. aip.orgieice.org In these designs, the soft magnetic properties of NiFe or CoFeSiB lead to a low Hk, while the CoFeB layer at the interface with the MgO barrier ensures a high TMR ratio. ieice.org The thin ruthenium layer acts as a structural barrier, preventing direct contact between the layers and facilitating the desired magnetic properties. aip.org

Researchers have achieved remarkable sensitivities with these designs. TMR sensors with a NiFe/Ru/CoFeB free layer have demonstrated sensitivities as high as 253%/mT. ieice.org Even higher sensitivities, reaching up to 1,150%/mT, have been reported for sensors with a CoFeSiB/Ru/CoFeB free layer, which is attributed to the excellent soft magnetic properties of the CoFeSiB amorphous alloy. ieice.org Furthermore, TMR sensors based on a double indirect exchange coupling effect in a [Ta/Ru]3/PtMn/CoFe/Ru/CoFeB/MgO/CoFeB/NiFe/Ru/IrMn/Ta/Ru structure have shown a TMR ratio of about 150% and a high sensitivity of 1.85%/Oe. iphy.ac.cn

The following interactive data table presents detailed research findings on the performance of TMR sensors incorporating iron-ruthenium systems.

Sensor Structure (Free Layer)TMR Ratio (%)SensitivityKey Research FindingReference
CoFeB/NiFe/Ru/IrMn~1501.85%/Oe (10.7 mV/V/Oe)Achieved high sensitivity and low noise (10 nT/Hz1/2 at 1 Hz) in a full Wheatstone bridge configuration. iphy.ac.cn
NiFe/Ru/CoFeB>140>250%/mTOptimized structure with a ruthenium spacer preventing direct contact between NiFe and CoFeB layers, resulting in a linear TMR curve. aip.org
CoFeSiB/Ru/CoFeB~2001,150%/mTUtilized the soft-magnetic properties of CoFeSiB to achieve a very high sensitivity, the highest reported for TMR sensors without magnetic flux concentrators. ieice.org
Antiferromagnetically-coupled NiFe/Ru/CoFeB160>18%/OeThe synthetic antiferromagnetic free layer provides low magnetic anisotropy, leading to high sensitivity at low applied fields (0-3 Oe). aip.org
Co70.5Fe4.5Si15B10/Ru/Co40Fe40B20~230400%/mTThe amorphous nature of the CoFeSiB layer results in a flat surface and a smooth interface with the MgO barrier, leading to a higher TMR ratio and sensitivity. aip.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe3Ru2 B14228948 Iron;ruthenium CAS No. 823185-63-3

Properties

CAS No.

823185-63-3

Molecular Formula

Fe3Ru2

Molecular Weight

369.7 g/mol

IUPAC Name

iron;ruthenium

InChI

InChI=1S/3Fe.2Ru

InChI Key

BCXJORCSDSIVEV-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Fe].[Fe].[Ru].[Ru]

Origin of Product

United States

Synthetic Methodologies for Iron Ruthenium Compounds

Synthesis of Iron-Ruthenium Bimetallic Nanoparticles

Bimetallic nanoparticles containing both iron and ruthenium exhibit synergistic effects that often lead to enhanced performance compared to their monometallic counterparts. Various chemical and physical methods have been developed to synthesize these advanced materials.

A prevalent method for synthesizing iron-ruthenium (Fe/Ru) bimetallic nanoparticles is through the chemical reduction of their respective metal salt precursors. A modified chemical reduction, often coupled with hydrothermal treatment, allows for the formation of uniform nanoparticles. In a typical synthesis, iron and ruthenium chlorides are reduced in the presence of a protective agent, such as polyacrylic acid (PAA). materials.international The hydrothermal conditions facilitate the controlled growth of the nanoparticles.

The molar ratio of the iron and ruthenium precursors is a critical parameter that influences the characteristics of the resulting nanoparticles. For instance, studies have shown that different molar ratios, such as 1:3 and 1:4 (Fe:Ru), can lead to nanoparticles with varying sizes and degrees of agglomeration. materials.international Transmission Electron Microscopy (TEM) analysis has revealed that a molar ratio of 1:3 can produce highly uniform and spherical nanoparticles with minimal agglomeration and a size distribution in the range of 2-6 nm. materials.international In contrast, a 1:4 molar ratio may result in a less uniform size distribution. materials.international The use of a protecting agent like PAA is crucial in preventing uncontrolled growth and aggregation, leading to stable, well-dispersed nanoparticles. materials.international

Hydrothermal synthesis can also be employed to produce ruthenium nanoparticles with a core-shell structure, which can be a precursor or a component in bimetallic systems. acs.orgcsic.esupv.es The temperature and pH of the reaction medium are key factors that influence the size and shape of the nanoparticles produced under hydrothermal conditions. researchgate.net

Ionic liquids (ILs) have emerged as effective media and templates for the synthesis of bimetallic nanoparticles due to their unique properties, such as high ionic charge, strong polarity, and the ability to form supramolecular networks. mdpi.com These characteristics help to stabilize the nanoparticles and control their size and distribution without the need for additional capping agents. mdpi.comacs.orgresearchgate.net

An innovative approach utilizes ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BmIm][BF4]) as solvents for the synthesis of Fe/Ru bimetallic catalysts. mdpi.com In this method, organometallic precursors such as tris(acetylacetonato)iron(III) (Fe(acac)3) and triruthenium dodecacarbonyl (Ru3(CO)12) are decomposed at elevated temperatures within the ionic liquid. mdpi.comacs.org This process allows for the precise and uniform distribution of the active metal phases. mdpi.com By varying the molar ratios of the iron and ruthenium precursors (e.g., 1:1, 3:1, and 9:1 Fe:Ru), bimetallic nanoparticles with different compositions can be synthesized. mdpi.com The resulting nanoparticles are typically very small and uniform, with sizes often in the range of 1.5-2.5 nm. acs.orgresearchgate.net The nanoparticles can be separated from the ionic liquid by centrifugation, and the ionic liquid can often be reused. acs.org

PrecursorIonic LiquidTemperature (°C)Particle Size (nm)Reference
Fe(acac)3[BmIm][BF4]200- mdpi.com
Ru3(CO)12[BmIm][BF4]2501.5 - 2.5 mdpi.comacs.org
Fe2(CO)9[BmIm][BF4]-- acs.org

Table 1: Parameters for Ionic Liquid-Assisted Synthesis of Fe and Ru Nanoparticles.

A sustainable and efficient route to bimetallic iron-ruthenium nanoparticles involves the galvanic reduction of a ruthenium salt onto pre-synthesized iron/iron oxide core/shell nanoparticles. researchgate.netacs.orgresearchgate.netfigshare.com This method is considered rapid and sustainable and leverages the difference in the standard reduction potentials of the two metals. researchgate.netdigitellinc.com The iron core acts as a sacrificial reducing agent for the more noble ruthenium ions in solution.

This technique results in the formation of ruthenium-coated iron nanoparticles (Ru@Fe), which are often magnetically recoverable due to the iron core. researchgate.net This magnetic property is highly advantageous for catalytic applications, as it allows for easy separation of the catalyst from the reaction mixture using an external magnet. researchgate.net The resulting bimetallic nanoparticles have been shown to be effective and recyclable catalysts for reactions such as the transfer hydrogenation of ketones, exhibiting high selectivity. researchgate.netacs.org Characterization techniques like transmission electron microscopy, X-ray photoelectron spectroscopy, and inductively coupled plasma are used to confirm the structure and composition of these nanoparticles. acs.org

Controlling the morphology (shape and size) and stoichiometry (elemental ratio) of iron-ruthenium nanoparticles is essential for tailoring their properties for specific applications. rsc.orgmdpi.com Several synthetic parameters can be manipulated to achieve this control.

The choice of precursors and their relative concentrations is a primary factor. materials.internationalmdpi.comwgtn.ac.nz As seen in the modified chemical reduction method, adjusting the molar ratio of iron and ruthenium precursors directly influences the composition and can affect the size and agglomeration state of the nanoparticles. materials.international In ionic liquid synthesis, varying the precursor ratios allows for the creation of a series of bimetallic nanoparticles with different Fe/Ru ratios. mdpi.com

Reaction temperature is another critical parameter. rsc.orgwgtn.ac.nznih.gov Temperature can affect the nucleation and growth rates of the nanoparticles, thereby influencing their final size and crystallinity. wgtn.ac.nz In some systems, temperature can even be used to tune the morphology of the nanoparticles. rsc.org

The use of stabilizing agents or surfactants is also a key strategy. materials.internationalwgtn.ac.nzmdpi.com These agents, such as polyacrylic acid or the ionic liquid itself, prevent the nanoparticles from aggregating, leading to smaller, more uniform particles. The ratio of the stabilizer to the metal precursors can also be adjusted to control particle size. wgtn.ac.nz

Finally, the synthetic method itself plays a significant role. For instance, galvanic replacement offers a route to core-shell structures, while co-decomposition of organometallic precursors can lead to alloyed nanoparticles. researchgate.netresearchgate.net The pH of the reaction medium has also been shown to influence nanoparticle size in hydrothermal synthesis. researchgate.net

Sustainable Galvanic Reduction Techniques for Ruthenium-Coated Iron Nanoparticles

Deposition of Iron-Ruthenium Thin Films

Thin films of iron-ruthenium compounds are of interest for applications in areas such as magnetic data storage and sensors. Atomic Layer Deposition is a key technique for producing high-quality films with precise thickness and composition control.

Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level precision. This method has been successfully employed to create ruthenium-doped iron oxide thin films. researchgate.netrsc.orgrsc.orgdntb.gov.ua

The ALD process for Ru-doped iron oxide involves the sequential exposure of a substrate to different precursors. Typically, an iron precursor, such as iron(III) chloride (FeCl3), and a ruthenium precursor, like bis(ethylcyclopentadienyl)ruthenium (Ru(EtCp)2), are used as the metal sources. researchgate.netrsc.orgrsc.org An oxygen source, such as a mixture of water and oxygen (H2O/O2), serves as the oxidant. researchgate.netrsc.orgrsc.org The deposition is carried out at specific temperatures, for example, at 270 °C and 360 °C. researchgate.netrsc.org

Doping iron oxide with ruthenium has been shown to lower the crystallization temperature of the hematite (B75146) (α-Fe2O3) phase. researchgate.netrsc.orgrsc.org The resulting films consist of nanocrystallized hematite with nanocrystal sizes ranging from approximately 4.4 to 7.8 nm. researchgate.netrsc.orgrsc.org The ruthenium content in the films can be controlled by adjusting the ALD cycle ratios, with reported concentrations ranging from 0.42 at% to 29.7 at%. rsc.orgrsc.org

A significant finding is that these Ru-doped iron oxide thin films can exhibit superparamagnetic behavior. researchgate.netrsc.orgrsc.org The magnetic properties, such as the coercive force and blocking temperature, are influenced by the ruthenium content and the nanocrystal size. researchgate.netrsc.org For instance, an increase in Ru content has been observed to increase the crystallite size of hematite and result in a lower blocking temperature. researchgate.netrsc.org

Deposition Temperature (°C)Ruthenium Content (at%)Nanocrystal Size (nm)Key FindingReference
270--Formation of Ru-doped hematite films researchgate.netrsc.org
3600.42 - 29.74.4 - 7.8Superparamagnetic behavior observed researchgate.netrsc.orgrsc.org

Table 2: Research Findings on ALD of Ruthenium-Doped Iron Oxide Thin Films.

Chemical Vapor Deposition (CVD) of Iron and Ruthenium Films

Chemical Vapor Deposition (CVD) is a versatile technique for producing thin films of iron and ruthenium on various substrates. This method involves the decomposition of volatile precursor compounds, typically organometallic in nature, onto a heated surface.

A notable approach for the codeposition of iron and ruthenium involves the use of metal carbonyl precursors. For instance, films containing these metals can be formed by the thermal decomposition of vapors of organometallic compounds with the general formulas (CO)₄ML or M₂μ-η:η⁴-C₄₆, where M can be Fe or Ru, and L is a two-electron donor ligand. ovgu.de This method allows for deposition at temperatures low enough to be compatible with temperature-sensitive substrates like organic polymers. ovgu.de The selection of precursors is critical; for example, Fe₂(C₄H₄)(CO)₆ is an air-stable, crystalline solid that sublimes readily, making it a suitable precursor for depositing iron-containing films. ovgu.de

Area-selective CVD has also been demonstrated, where the addition of an ammonia (B1221849) co-flow during the deposition process using precursors like Fe(CO)₅ and Ru₃(CO)₁₂ can inhibit film nucleation on oxide surfaces such as SiO₂, while allowing growth on metallic substrates. researchgate.net This selectivity is crucial for applications in microelectronics.

Another method, Atomic Layer Deposition (ALD), a subtype of CVD, has been employed to create ruthenium-doped iron oxide thin films. In this process, precursors such as iron(III) chloride (FeCl₃) and bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂) are used with water/oxygen as the oxygen source. acs.org This technique provides atomic-level control over film thickness and composition. acs.org

Table 1: Selected Precursors for CVD of Iron and Ruthenium Films

Precursor CompoundFormulaApplicationRef
Iron PentacarbonylFe(CO)₅Area-selective CVD of iron films researchgate.net
Triruthenium DodecacarbonylRu₃(CO)₁₂Area-selective CVD of ruthenium films researchgate.net
(Cyclobutadiene)iron Tricarbonyl DimerFe₂(C₄H₄)(CO)₆CVD of iron-containing films ovgu.de
Iron(III) ChlorideFeCl₃ALD of ruthenium-doped iron oxide acs.org
Bis(ethylcyclopentadienyl)ruthenium(II)Ru(EtCp)₂ALD of ruthenium-doped iron oxide acs.org

RF Magnetron Sputtering Techniques for Ruthenium Thin Films

Radio-frequency (RF) magnetron sputtering is a physical vapor deposition technique widely used for depositing high-quality ruthenium and ruthenium oxide (RuO₂) thin films. This method offers several advantages, including the ability to deposit films on large-area substrates and good control over film properties. researchgate.net

The characteristics of the resulting ruthenium films are highly dependent on the deposition parameters. These parameters include the type of target (metallic or oxide), substrate temperature, sputtering pressure, and the composition of the sputtering gas (e.g., Ar/O₂ ratio). lsu.edu For instance, RuO₂ thin films sputtered from a metallic ruthenium target in an oxygen-containing atmosphere can exhibit different properties compared to those sputtered from a ceramic RuO₂ target. lsu.edu

Research has shown that the substrate temperature during deposition plays a crucial role in the crystallinity and orientation of the film. For example, RF sputtered RuO₂ films may be amorphous at room temperature but become polycrystalline with a preferential orientation at higher temperatures. lsu.edu The surface roughness and mechanical properties of the films are also influenced by these conditions. lsu.edu

High-quality single-crystalline ruthenium films, which can serve as buffer layers for other materials, have been grown on substrates like c-Al₂O₃ using RF-magnetron sputtering. rsc.org The deposition route, such as depositing at high temperature versus room temperature followed by annealing, can determine the crystalline quality and orientation of the film. rsc.org

Table 2: Influence of RF Sputtering Parameters on Ruthenium Oxide Thin Film Properties

ParameterEffectRef
Substrate TemperatureInfluences crystallinity and preferential orientation. Higher temperatures can lead to polycrystalline films. lsu.edu
Target Type (Metallic vs. Oxide)Affects surface roughness and film density. Metallic targets can lead to rougher films due to oxidation reactions. lsu.edu
Sputtering Gas (Ar/O₂ ratio)Controls the stoichiometry of ruthenium oxide films. researchgate.net
Post-deposition AnnealingCan improve crystalline quality and remove twinning defects. rsc.org

Formation of Iron-Ruthenium Coordination Complexes

The synthesis of coordination complexes containing both iron and ruthenium centers has led to a rich variety of molecular architectures with interesting properties and potential applications.

Organometallic Complex Synthesis Involving Iron and Ruthenium Centers

The synthesis of organometallic complexes featuring both iron and ruthenium is an active area of research. These complexes often exhibit unique reactivity and electronic properties stemming from the synergy between the two different metal centers.

One common strategy involves the reaction of pre-synthesized organometallic precursors of each metal. For example, polynuclear carbonyl cluster compounds such as Fe₂Ru(CO)₁₂ and FeRu₂(CO)₁₂ have been prepared through reactions between pentacarbonyliron (Fe(CO)₅) and dodecacarbonyltriruthenium (B8016418) (Ru₃(CO)₁₂) or dimeric tricarbonyl(dichloro)ruthenium. rsc.org

Another approach involves the use of ligands that can bridge the two metal centers. For instance, heterodinuclear iron-ruthenium compounds have been synthesized where the metals are linked by bridging ligands. nih.gov

Furthermore, "piano-stool" complexes of iron and ruthenium, with the general formula [(η⁵-C₅H₅)M(PP)L]⁺ (where M is Fe or Ru, PP is a phosphane ligand, and L is another ligand), have been synthesized. nih.gov The synthesis of optically pure fused cyclopentadienyl (B1206354) ligands has also enabled the creation of chiral iron and ruthenium complexes. acs.org

Poly- and Hetero-metallic Complexation Strategies Employing Iron and Ruthenium

The construction of larger, well-defined polymetallic and heterometallic structures containing iron and ruthenium relies on several sophisticated synthetic strategies.

One powerful method is the use of "metalloligands," which are coordination complexes that contain uncoordinated donor sites capable of binding to other metal ions. This stepwise approach allows for the controlled assembly of complex architectures. For example, a heterobimetallic supramolecular polymer containing alternating ruthenium(II) and iron(II) centers has been synthesized. mdpi.com The strategy involved creating a ruthenium-based metalloligand which was then polymerized by the addition of iron(II) ions. mdpi.com

Another strategy involves the sequential deposition of metal complexes onto a functionalized surface. Polymetallic complexes with defined geometries have been prepared on a quartz surface by alternately reacting it with an iron(II) source and a ruthenium(II) complex bearing bridging ligands. rsc.org

The synthesis of mixed iron-ruthenium cyanide polynuclear complexes directly on a zeolite support has also been demonstrated. lsu.edu This was achieved by reacting a cation-exchanged zeolite with a metal-containing coordination complex anion. lsu.edu

Rational Ligand Design in Iron-Ruthenium Complex Chemistry

Rational ligand design is a cornerstone of modern coordination chemistry, enabling the fine-tuning of the properties of metal complexes for specific applications. In the context of iron-ruthenium chemistry, ligand design plays a crucial role in controlling the stability, reactivity, and electronic properties of the resulting complexes.

The goal is often to create specific coordination environments that impart desired characteristics. For example, there is significant interest in designing iron complexes that can mimic the favorable photophysical properties of ruthenium polypyridine complexes. nih.gov This involves designing ligands that can raise the energy of the deactivating metal-centered excited states in iron complexes. nih.gov

Ligand frameworks can be systematically modified to tune both steric and electronic properties. For instance, in bifunctional transition metal complexes, redox-active ligands can enable metal-ligand cooperation for selective catalysis. ovgu.de The substituents on the ligand system can be altered to control electronic, steric, and stereochemical aspects of the complex. ovgu.de The use of hemilabile ligands, which can partially de-coordinate from the metal center, has also been shown to be a key factor in promoting catalytic reactivity in ruthenium complexes. acs.org

DFT calculations have been used to establish a relative stability scale for iron and ruthenium complexes with chelating pyridine- and pyrrole-type ligands, providing a theoretical basis for rational ligand design. cdnsciencepub.com This allows for the prediction of complex stability based on ligand structure. cdnsciencepub.com

Advanced Characterization and Spectroscopic Analysis of Iron Ruthenium Systems

Spectroscopic Probes of Iron-Ruthenium Interactions and Electronic States

57Fe Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of iron atoms. It provides valuable information on oxidation states, spin states, and the nature of bonding in Fe-Ru compounds. In studies of Fe-Ru alloys, Mössbauer spectra, typically measured at room temperature, are often fitted with Zeeman sextets to analyze the magnetic properties. researchgate.net This analysis can reveal short-range order and binding energies between ruthenium atoms within the iron matrix. researchgate.net

For instance, in situ 57Fe Mössbauer spectroscopy has been employed to investigate titania-supported iron-ruthenium catalysts. psu.edu These studies show that the surface area of the titania support and the ruthenium concentration significantly influence the metal-support interactions and the resulting phases formed after calcination and reduction. psu.edu Depending on the preparation conditions, the catalysts can contain large or small particles of α-Fe₂O₃, which exhibit different reduction behaviors in hydrogen atmospheres. psu.edu Interestingly, in some cases, partial oxidation of Fe²⁺ to Fe³⁺ has been observed under reducing conditions, a phenomenon attributed to electron transfer from iron to ruthenium and the titania support. psu.edu

Furthermore, Mössbauer spectroscopy has been instrumental in characterizing mixed-valence diiron and iron-ruthenium compounds. tandfonline.com In certain bimetallic complexes with bridging ligands, the technique has shown that the compounds are fully delocalized on the Mössbauer timescale, indicating a very low energy barrier for intramolecular electron transfer. tandfonline.com The parameters obtained from Mössbauer spectra of ruthenium compounds often show a close analogy to those of corresponding iron compounds, highlighting the technique's utility in ruthenium chemistry as well. rsc.org

Table 1: Representative 57Fe Mössbauer Parameters for Iron-Ruthenium Systems

SampleIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Hyperfine Field (B_hf) (T)Reference
Fe-Ru Alloy (annealed)Varies with Ru content-Varies with Ru content researchgate.net
0.2% Fe-1% Ru/TiO₂ (air treated)--- psu.edu
0.2% Fe-1% Ru/TiO₂ (H₂ treated, 450 °C)--- psu.edu
[(Cp*Fe)₂(pentalene)]⁺~0.4 - 0.5Not resolved- tandfonline.com

Note: Specific values are often dependent on the exact composition and treatment conditions of the material.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for determining the elemental composition and oxidation states of the near-surface region of materials. In the context of Fe-Ru systems, XPS has been used to study the surface of alloys, catalysts, and complexes in various states (oxidized, passivated, reduced). osti.gov

Studies on Ru/Fe₂O₃ catalysts for the water-gas shift reaction have utilized XPS to characterize the surface species. pjoes.com The analysis of the Fe 2p and Ru 3d core level spectra helps in identifying the oxidation states of both metals. For instance, in some catalysts, ruthenium has been identified in the form of RuO₂ and RuO₃, while metallic ruthenium was not detected. pjoes.com The addition of promoters like sodium can influence the ionicity of the Fe₂O₃ lattice, which is reflected in the Fe 2p peak intensities. pjoes.com

In bimetallic catalysts, XPS can reveal electron transfer between the metals. unimi.it A shift in the binding energy of the core levels compared to the pure metals can indicate the formation of an alloy and partial electron transfer. unimi.it For example, in Ru-CoFe-LDHs (Layered Double Hydroxides), XPS analysis has shown strong electronic coupling between Ru and the CoFe-LDH support, with the oxidation state of Ru being identified as +1.6. d-nb.info

A significant challenge in the XPS analysis of some Fe-Ru systems is the overlap of the Ru 3d and C 1s peaks. thermofisher.com Careful deconvolution and fitting procedures are necessary to accurately determine the chemical states of ruthenium. thermofisher.com Furthermore, iron oxides can be susceptible to reduction by the Ar⁺ ion sputtering used for cleaning the sample surface, which requires careful handling to obtain reliable data. thermofisher.com

Table 2: Representative XPS Binding Energies for Iron and Ruthenium Species

ElementOrbitalChemical State/CompoundBinding Energy (eV)Reference
Fe2p₃/₂Fe metal~707 acs.org
Fe2p₃/₂Fe²⁺ (e.g., in FeO)~709-710 thermofisher.com
Fe2p₃/₂Fe³⁺ (e.g., in Fe₂O₃)~711 researchgate.net
Ru3d₅/₂Ru metal~280 pjoes.com
Ru3d₅/₂RuO₂~281 pjoes.com
Ru3d₅/₂Ru⁴⁺~280.5 researchgate.net

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Electronic absorption spectroscopy, spanning the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, is a fundamental tool for investigating the electronic structure of Fe-Ru complexes. A key feature often observed in these systems is the metal-to-metal charge transfer (MMCT) band, which provides direct evidence of electronic communication between the iron and ruthenium centers. nih.govcdnsciencepub.com

In heterotrimetallic cyanido-bridged complexes, such as those with an Fe-Ru-Fe backbone, the MMCT properties are influenced by the relative energy levels of the bridging and terminal units. researchgate.net The energy of the MMCT band can be tuned by modifying the ligands on the metal centers. acs.org For instance, increasing the electron-donating ability of ligands on the iron center or the electron-accepting capability of the ruthenium center can lead to a lower energy MMCT transition. acs.org

Resonance Raman spectroscopy is a powerful technique that can be used in conjunction with electronic absorption spectroscopy to probe the nature of electronic transitions. By tuning the excitation wavelength to coincide with an electronic absorption band, specific vibrational modes associated with that transition can be enhanced. This has been particularly useful in characterizing the Fe-Ru interaction in complexes exhibiting MMCT. nih.gov For example, in a ferrocene (B1249389) diamide (B1670390) complex with a short Fe-Ru distance, resonance Raman spectroscopy provided the first such characterization of the Fe-Ru interaction. nih.gov

Surface-enhanced resonance Raman scattering (SERRS) has been applied to Fe(II) and Ru(II) bipyridyl complexes adsorbed on silver sols, achieving significant signal enhancement. rsc.org This technique allows for the detection of very low concentrations of these complexes and provides information about their interaction with the surface. rsc.org

Table 3: Representative Electronic Absorption Data for Iron-Ruthenium Complexes

ComplexTransition Typeλ_max (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
[fc(NH)₂]Ru(PPh₃)₂MMCTObserved- nih.gov
[(CN)₅FepzRu(NH₃)₅]⁰ (II-III)MMCT (IVCT)NIR region- cdnsciencepub.com
[Ru(bpy)₃]²⁺MLCT~450High odinity.com
[Fe(bpy)₃]²⁺MLCT~520Lower than Ru complex odinity.com

Note: λ_max and ε values are highly dependent on the solvent and the specific ligands of the complex.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of Fe-Ru complexes in solution and the solid state.

IR spectroscopy is particularly useful for identifying specific functional groups and probing the bonding within a molecule. In the context of Fe-Ru chemistry, it is frequently used to characterize carbonyl and cyanide ligands. For example, in iron-ruthenium carbonyl clusters, the position and number of the ν(CO) stretching bands in the IR spectrum provide information about the structure of the cluster and the bonding mode of the CO ligands. anu.edu.au Similarly, in cyanide-bridged Fe-Ru complexes, the ν(C≡N) stretching frequency is sensitive to the oxidation states of the metals and the degree of electronic communication between them. researchgate.net

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. 1H, 13C, and 31P NMR are commonly used to characterize the organic ligands attached to the iron and ruthenium centers. anu.edu.auresearchgate.net For instance, in complexes containing phosphine (B1218219) ligands, the 31P NMR chemical shift is a sensitive probe of the electronic environment of the phosphorus atom and, by extension, the metal center to which it is coordinated. anu.edu.au

In studies of dihydrogen and dihydride complexes of iron and ruthenium, NMR has been crucial for distinguishing between these two forms. capes.gov.br The chemical shifts and coupling constants of the hydride protons can provide information about the H-H bond distance. capes.gov.br Furthermore, coordination shifts in 1H, 13C, and 15N NMR have been systematically studied for Fe(II) and Ru(II) complexes with ligands like 2,2':6',2''-terpyridine, revealing trends in shielding and deshielding effects upon coordination to the different metal ions. researchgate.net

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It is therefore highly valuable for studying paramagnetic Fe-Ru compounds, which can arise in various catalytic and biological systems.

ESR spectroscopy has been used to investigate the photocatalytic mechanism of Fe(III)-grafted TiO₂ and Fe/Ru:TiO₂. researchgate.net In these systems, visible light irradiation can lead to charge transfer processes that generate paramagnetic species. The ESR signals can provide insights into the location and nature of these species. For example, in Fe/Ru:TiO₂, it was proposed that electrons from acceptor levels formed by Ru doping are transferred to Fe ions upon visible light irradiation. researchgate.net

In the study of a light-induced two-electron transfer in a Ru-Fe supramolecular assembly, X-band EPR was used to identify the one-electron oxidized intermediate, Ru(II)-Fe(III)(OH). rsc.org The characteristic g-values of the EPR spectrum confirmed the formation of a low-spin Fe(III) species. rsc.org Similarly, in the characterization of heteromultinuclear Ni/Fe and Ni/Ru clusters, EPR spectroscopy, in conjunction with other techniques, was used to characterize paramagnetic species. nih.gov

ESR has also been employed to study Fe-Ru catalysts for N₂O decomposition. mdpi.com The technique can provide information about the coordination environment and oxidation state of the metal ions, which are crucial for understanding the catalytic activity. mdpi.com

Micro-Raman spectroscopy is a powerful non-destructive technique for identifying the different phases present in a material with high spatial resolution. This is particularly useful for heterogeneous materials like catalysts and alloys, where different phases can coexist.

While specific detailed research findings on the use of micro-Raman for Fe-Ru phase identification are not prevalent in the provided search results, the principles of the technique are broadly applicable. Raman spectroscopy probes the vibrational modes of a material, which are sensitive to its crystal structure and chemical composition. Therefore, different iron oxides, ruthenium oxides, and Fe-Ru alloy phases will have distinct Raman spectra, allowing for their identification and mapping within a sample.

For example, in the study of ruthenium-doped iron oxides, while Mössbauer spectroscopy was the primary tool, Raman spectroscopy could complement the analysis by providing information about the crystal structure of the different iron oxide phases (e.g., maghemite, hematite) and potentially detecting the presence of ruthenium oxide phases. researchgate.net The technique's ability to be performed in situ would also allow for the monitoring of phase transformations during processes like catalysis or thermal treatment.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Iron-Ruthenium Species

Structural Elucidation via Diffraction and Microscopy for Iron-Ruthenium Materials

The comprehensive characterization of iron-ruthenium (Fe-Ru) materials relies on a suite of advanced analytical techniques. Diffraction and microscopy methods are indispensable for elucidating the structural properties from the atomic to the macroscopic scale, providing critical insights into the material's synthesis, structure, and potential performance.

X-ray Diffraction (XRD) for Crystalline Phases and Structures of Iron-Ruthenium Alloys and Compounds

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the structural properties of Fe-Ru alloys and compounds. mdpi.com By analyzing the diffraction patterns, researchers can ascertain phase composition, lattice parameters, crystallite size, and strain. mdpi.comiaea.org

In the study of bimetallic Fe-Ru catalysts, XRD has been instrumental in confirming the formation of specific alloy structures. For instance, the formation of hexagonal close-packed (hcp) iron-ruthenium clusters and bimetallic alloys on zeolite supports has been verified using XRD. lsu.edu Similarly, in the investigation of novel catalysts for nitrobenzene (B124822) hydrogenation, XRD was employed alongside other techniques to characterize the structure of Ru/RuO₂ and iron oxide nanoparticle mixtures. rsc.org

The technique is also crucial for analyzing more complex compounds. Studies on perovskite manganites, such as Pr₀.₆₇Ba₀.₃₃Mn₁₋ₓRuₓO₃, have used Rietveld refinement of XRD data to confirm that the materials crystallize in an orthorhombic perovskite structure (Pnma space group) and to quantify how ruthenium doping leads to an increase in lattice parameters and unit cell volume. mdpi.com In the synthesis of ruthenium films via chemical vapor deposition, XRD analysis showed the films to be polycrystalline with a hexagonal structure and no preferential orientation. google.com For amorphous iron particles, XRD has been used to track their thermal crystallization into polycrystalline α-Fe. mdpi.com

The data below summarizes representative findings from XRD analyses of various iron-ruthenium systems.

Material SystemKey XRD FindingsReference
Iron-Ruthenium Clusters on Y-ZeoliteConfirmed formation of hcp iron-ruthenium bimetallic alloy. lsu.edu
Pr₀.₆₇Ba₀.₃₃Mn₀.₉Ru₀.₁O₃Crystallizes in an orthorhombic perovskite structure (space group Pnma). mdpi.com
Ruthenium Films from CVDFilms possess a hexagonal structure; polycrystalline with no preferential orientation. google.com
Rhodium Sulfide with RutheniumAt Ru precursor concentrations >10%, RuS₂ crystalline phase formed alongside Rh₁₇S₁₅. researchgate.net
Amorphous Iron ParticlesConfirmed crystallization from amorphous to polycrystalline α-Fe upon thermal treatment. mdpi.com

Transmission Electron Microscopy (TEM) for Nanostructure and Morphology of Iron-Ruthenium Nanoparticles

Transmission Electron Microscopy (TEM) provides high-resolution imaging essential for understanding the nanostructure, morphology, size, and distribution of iron-ruthenium nanoparticles. This technique allows for direct visualization of individual particles, offering insights that are complementary to the bulk analysis provided by XRD.

In the development of catalysts, TEM analysis has been used to characterize Ru/RuO₂ nanoparticles mixed with iron oxide nanoparticles, providing a complete picture of the catalyst's structure. rsc.org For Fe-Ru nanoparticles synthesized in ionic liquids, TEM analysis revealed the formation of very small and uniform Ru and Os nanoparticles, with sizes around 1.5–2.5 nm, without the need for additional stabilizers. researchgate.net Similarly, TEM has been used to determine the mean particle size of ruthenium nanoparticles prepared in various solutions, showing diameters ranging from 1.4 nm to 3.5 nm. researchgate.net

High-resolution TEM (HRTEM) can even reveal the atomic lattice of nanocrystals. In a study of ruthenium dioxide nanocrystal dissolution, HRTEM and electron diffraction confirmed that the nanocrystals were single-crystalline in both dry and liquid environments. acs.org For catalysts composed of ruthenium-decorated vertical graphene nanosheets, TEM images showed a uniform distribution of Ru nanoparticles, and the average size of the Ru nanocrystals was determined from the images. researchgate.net In situ heating TEM experiments have been employed to observe the crystallization process of amorphous iron particles, revealing their transformation into polycrystalline α-Fe. mdpi.com

The following table presents typical data obtained from TEM characterization of Fe-Ru nanoparticle systems.

Nanoparticle SystemMorphology and SizeKey TEM FindingsReference
Ru NPs in Ionic LiquidSpherical, uniform size (1.5–2.5 nm)Characterized very small and uniform nanoparticles without additional stabilizers. researchgate.net
Ru-decorated Graphene NanosheetsUniformly distributed Ru nanocrystalsConfirmed the uniform decoration of graphene with Ru nanoparticles. researchgate.net
RuO₂ NanocrystalsAnisotropic, single-crystallineEnabled direct observation of dissolution dynamics at the individual nanocrystal level. acs.org
Amorphous Iron Particles80-200 nmIn situ heating showed crystallization into polycrystalline α-Fe. mdpi.com
Ru@Y-Zeolite CatalystBright spots assigned to Ru complexesAnnular dark-field scanning TEM (ADF-STEM) showed Ru complexes within the zeolite framework. nih.gov

Scanning Electron Microscopy (SEM) for Surface Topography of Iron-Ruthenium Films and Materials

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface topography and morphology of materials over a wide range of magnifications. For iron-ruthenium films and bulk materials, SEM provides valuable information on grain size, surface smoothness, film homogeneity, and microstructure.

For instance, SEM analysis of ruthenium films deposited by chemical vapor deposition revealed a grainy morphology with individual grain sizes of approximately 30 nm or less, even on surfaces that appeared visually smooth and mirror-like. google.com In another study on CVD-grown Ru and RuO₂ films, cross-sectional SEM images showed that the Ru films had a smooth, dense microstructure, while the RuO₂ films exhibited a more distinct columnar structure. cambridge.org

In the characterization of more complex materials like ruthenium-doped manganites (Pr₀.₆₇Ba₀.₃₃Mn₁₋ₓRuₓO₃), field emission SEM (FESEM) was used to examine the surface morphology, indicating that the particles in the samples had an almost homogeneous distribution. mdpi.com For sputtered ruthenium films on permeable membranes, SEM micrographs confirmed that the films were homogeneous on a millimeter length scale, although they also revealed the presence of cracks at higher magnification. acs.org SEM combined with energy-dispersive X-ray (EDX) analysis is also used to assess the elemental composition and distribution on the material's surface, such as in the analysis of a sputtered alloy of osmium and ruthenium on a tungsten powder pellet. lpdlabservices.co.uk

The table below summarizes morphological features of Fe-Ru materials as observed by SEM.

MaterialSurface MorphologyKey SEM FindingsReference
CVD Ruthenium FilmGrainy, with grains ≤30 nmRevealed micro-scale graininess on a visually smooth, mirror-like surface. google.com
CVD RuO₂ FilmDistinct columnar structureCross-sectional SEM showed a columnar growth pattern. cambridge.org
Pr₀.₆₇Ba₀.₃₃Mn₀.₉Ru₀.₁O₃Almost homogeneous particle distributionFESEM confirmed the homogeneity of the sample's surface morphology. mdpi.com
Sputtered Ruthenium FilmHomogeneous on mm scale, but crackedShowed large-scale homogeneity and micro-scale cracks. acs.org
Ru@Y-1 Zeolite CatalystAverage particle size characterizationDepicted the overall particle size and morphology of the catalyst. nih.gov

Electron Diffraction Analysis for Amorphous and Crystalline Regions in Iron-Ruthenium Systems

Electron diffraction, often performed within a TEM (as selected area electron diffraction or SAED), is a crucial technique for distinguishing between amorphous and crystalline regions in materials and for determining the crystal structure of nanoscale domains. Its high spatial selectivity allows for the analysis of individual components within a heterogeneous material. researchgate.net

In studies of amorphous materials, electron diffraction structure analysis is a modern technique used to understand atomic arrangements. For example, it has been applied to study amorphous Fe₉₀Zr₇B₃, revealing details about its local atomic structure. iaea.org When investigating Fe-Ru systems, electron diffraction complements TEM imaging. For Ru-decorated vertical graphene nanosheets, the SAED pattern displayed diffraction rings that confirmed the polycrystalline nature of the nanocomposite. researchgate.net In another case, TEM combined with electron diffraction was used to identify crystalline nanoparticles of Ru dispersed within an amorphous matrix. mdpi.com

The technique is also vital for confirming the structure of nanoparticles synthesized via various methods. For Ru and Os nanoparticles produced in ionic liquids, transmission electron diffraction (TED) analysis was used for characterization. researchgate.net Similarly, the crystallization of amorphous iron particles into α-Fe, when heated in-situ within a TEM, was confirmed by the appearance of sharp diffraction spots characteristic of a crystalline structure, replacing the diffuse rings of the initial amorphous state. mdpi.com Research on RuO₂ nanocrystals in a liquid cell also used electron diffraction to confirm their single-crystalline nature. acs.org

Electrochemical Behavior and Redox Processes of Iron-Ruthenium Compounds

The electrochemical properties of iron-ruthenium compounds are of significant interest, particularly for applications in catalysis, sensing, and molecular electronics. The interplay between the two redox-active metals, iron and ruthenium, can lead to unique electronic and reactive behaviors.

Cyclic Voltammetry for Investigation of Redox Potentials and Electron Transfer in Iron-Ruthenium Systems

Cyclic Voltammetry (CV) is a primary electrochemical technique for investigating the redox behavior of Fe-Ru systems. nih.gov It provides a wealth of information on redox potentials, the reversibility of electron transfer processes, and the stability of different oxidation states. nih.govtudublin.ie

In heterobimetallic Fe-Ru complexes, CV can often distinguish the individual redox events of each metal center. For example, some Fe-Ru complexes with bridged metallocene units exhibit two independent, reversible one-electron waves corresponding to the Ru(II)/Ru(III) and Fe(II)/Fe(III) redox couples. researchgate.net However, in other complexes, the oxidation of Fe(II) and Ru(II) can occur at the same potential, resulting in a single quasi-reversible electrochemical process. researchgate.net

The electrochemical behavior is highly dependent on the ligand environment. Studies on iron(II) and ruthenium(II) complexes with phosphite (B83602) and bipyridine ligands have shown that the iron complexes tend to be reduced at the metal center, while the analogous ruthenium complexes are reduced at the bipyridine ligand. acs.org The pH of the solution can also significantly influence the redox potentials, as demonstrated in studies of Fe and Ru complexes with benzotriazole (B28993) and benzimidazole (B57391) ligands, where Pourbaix diagrams (E₁/₂ vs. pH) show a Nernstian behavior. scielo.brscielo.br The reversibility of the redox process, indicated by the peak-to-peak separation (ΔEp) in the voltammogram, provides insight into the rate of heterogeneous electron transfer. tudublin.iescielo.br For instance, a shift from reversible to quasi-reversible behavior can suggest complexation of the metal ion. core.ac.uk

The following table summarizes electrochemical data for various iron-ruthenium complexes obtained through cyclic voltammetry.

Compound/SystemRedox Couple(s)Potential (V vs. ref)Key CV FindingsReference(s)
Fe-Ru complexes with ferrocenylated side armsRu(II)/Ru(III) and Fe(II)/Fe(III)Not specifiedTwo independent, reversible one-electron waves observed. researchgate.net
[Ru(η⁶-C₁₀H₁₄)(dppf)Cl][SnCl₃]Fe(II)/Ru(II) OxidationNot specifiedOne quasi-reversible process involving oxidation of both metals at the same potential. researchgate.net
Fe(bpy)(P(OEt)₃)₃H⁺Fe Oxidation+0.42 vs AgCl/AgQuasi-reversible oxidation. Reduction appears to be a two-electron process at the metal. acs.org
Ru(bpy)(P(OEt)₃)₃H⁺Ru Oxidation+0.90 vs AgCl/AgIrreversible oxidation. Reduction occurs at the bpy ligand. acs.org
[Ru(NH₃)₅(benzotriazole)]²⁺/³⁺Ru(II)/Ru(III)~0.15 (at pH 7)Reversible, pH-dependent redox process. scielo.brscielo.br
[Fe(CN)₅(benzotriazole)]³⁻/²⁻Fe(II)/Fe(III)~0.3 (at pH 7)Reversible, pH-dependent redox process. scielo.brscielo.br
[(η⁶-p-cymene)RuCl(bimCOO)]Ru(II)/Ru(III)0.44 (Epa)Irreversible oxidation process observed. mdpi.com

Spectro-electrochemical Studies for Coupled Electronic and Redox Changes in Iron-Ruthenium Complexes

Spectro-electrochemistry is a powerful technique that provides simultaneous electronic and redox information, offering insights into the intramolecular interactions within Fe-Ru complexes. By monitoring spectroscopic changes (typically UV-vis-NIR) as a function of an applied electrochemical potential, researchers can probe the electronic communication between the iron and ruthenium centers.

In studies of heterobimetallic Fe-Ru complexes, cyclic voltammetry often reveals two distinct, reversible one-electron oxidation waves. acs.orgacs.org These are typically assigned to the sequential oxidation of the ferrocenyl (Fe(II)/Fe(III)) and the ruthenium(II) centers. acs.org The relative ordering of these redox events can be influenced by the nature of the bridging and ancillary ligands. For instance, in some organometallic dyads, the initial oxidation occurs at the iron center, followed by the oxidation of the ruthenium center. acs.org

The electronic coupling between the metal centers is a key parameter evaluated through spectro-electrochemical measurements. In mixed-valence species, such as Ru(II)-Fe(III), the presence of an intense near-infrared (NIR) absorption band is a hallmark of strong electronic communication. acs.org This band, often referred to as an intervalence charge transfer (IVCT) or metal-to-metal charge transfer (MMCT) band, arises from the photo-induced transfer of an electron from the reduced metal center to the oxidized one. The energy and intensity of this band are directly related to the degree of electronic delocalization between the iron and ruthenium ions. acs.orgresearchgate.netrsc.org

For example, in a series of cyanide-bridged Fe-Ru complexes, the mixed-valence forms exhibit a variety of MMCT bands. researchgate.net The electronic absorption spectra of these compounds can reveal charge transfer from the central ruthenium(II) to a terminal iron(III) or between terminal iron(II) and iron(III) centers. researchgate.net The energy of the MMCT has been shown to be tunable by modifying the ligands on the metal centers. cjsc.ac.cn

Spectro-electrochemical studies have also been instrumental in identifying the localization of redox processes. In complexes with multiple reducible ligands, such as those containing substituted bipyridines, spectro-electrochemistry can confirm which ligand is being reduced at each potential step. reading.ac.uk Changes in the vibrational spectra (infrared spectroscopy) upon reduction provide a clear signature for the localization of the added electron. reading.ac.uk

Furthermore, these studies can elucidate the nature of excited states. The spectro-electrochemical identification of charge-transfer excited states is crucial for understanding the photophysical properties of these complexes, which is relevant for applications in areas like photocatalysis. reading.ac.uknsf.gov

Crystallographic Analysis of Iron-Ruthenium Structures

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in Fe-Ru complexes. This includes precise bond lengths, bond angles, and, crucially, the distance between the iron and ruthenium metal centers.

Single-crystal X-ray diffraction analysis is the gold standard for determining the solid-state structures of Fe-Ru complexes. acs.orgacs.org These studies have confirmed the molecular connectivity and geometry of a wide variety of bimetallic systems, from simple bridged complexes to more elaborate organometallic frameworks. acs.orgresearchgate.netfigshare.com

The inter-metal distance (Fe-Ru distance) is a critical parameter obtained from X-ray crystallography, as it directly influences the extent of electronic communication between the two metal centers. Shorter distances generally lead to stronger metal-metal interactions. The nature of the bridging ligand plays a significant role in dictating this distance. For instance, iodide-bridged Fe-Ru complexes exhibit significant electronic interaction, while those bridged only by dppm (bis(diphenylphosphino)methane) ligands show more limited interactions. figshare.com

In cyanide-bridged systems, the linear Fe-CN-Ru linkage facilitates electronic communication. researchgate.net X-ray diffraction studies on these complexes provide precise measurements of the Fe-Ru separation, which can be correlated with the spectroscopic and electrochemical data. researchgate.net For example, in a cyanide-bridged trinuclear complex, trans-[Cp(dppe)Fe(NC)RuII(tbupy)4(CN)Fe(dppe)Cp][PF6]n, the crystal structure reveals the spatial arrangement of the three metal centers and the bridging cyanide ligands. researchgate.net

The following table presents a selection of Fe-Ru inter-metal distances determined by X-ray crystallography in various complexes, illustrating the range of these separations.

Compound NameFe-Ru Distance (Å)Reference
FeRu3(CO)13(μ-PPH2)2Not specified researchgate.net
Cp(CO)Fe(μ-I)(μ-dppm)PtI2Not applicable (Fe-Pt complex) figshare.com
Cp(CO)Ru(μ-I)(μ-dppm)PtI2Not applicable (Ru-Pt complex) figshare.com
La2Ni1.8Ru0.2AlNot specified acs.org
La2Ni1.2Ru0.8AlNot specified acs.org
LaRu2Al2BNot specified acs.org
Nd4Ru2Ga3Not specified researcher.life
Fe(TPP)(CO)(1-MeIm)Not applicable (monometallic) illinois.edu
Ru(TPP)(CO)(1-MeIm)Not applicable (monometallic) illinois.edu
Os(TPP)(CO)(py)Not applicable (monometallic) illinois.edu
Co(tren)PyPropHp(η6-p-cym)RuCl3Not applicable (Co-Ru complex) mdpi.com
fac-[RuII(CO)3Cl2(MBI)]Not applicable (monometallic) rsc.org
fac-[RuII(CO)3Cl2(DMBI)]Not applicable (monometallic) rsc.org

The structural data from X-ray crystallography are indispensable for interpreting the results from other analytical techniques. For example, understanding the precise coordination environment and the orientation of ligands around the metal centers is crucial for assigning features in NMR, IR, and UV-vis spectra. acs.orgfigshare.com This synergy between spectroscopic and crystallographic methods provides a robust foundation for understanding the structure-property relationships in iron-ruthenium compounds.

Theoretical and Computational Investigations of Iron Ruthenium Systems

Electronic Structure and Bonding Analysis of Iron-Ruthenium Interactions

The intricate dance of electrons in iron-ruthenium compounds governs their physical and chemical behavior. Computational chemistry offers a powerful lens to visualize and quantify these interactions, providing a level of detail often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) Calculations of Ground and Excited States in Iron-Ruthenium Compounds

Density Functional Theory (DFT) has emerged as a cornerstone for investigating the electronic properties of iron-ruthenium complexes. By solving the Kohn-Sham equations, DFT allows for the determination of the ground state electron density and, from it, a wide range of molecular properties.

DFT calculations have been instrumental in determining the stability and geometric structures of various iron-ruthenium compounds. For instance, studies on trans-dioxo complexes of iron and ruthenium have utilized different DFT functionals to predict their ground states. nih.gov It was found that pure and meta-generalized gradient approximations (GGAs) predicted a singlet ground state for a trans-dioxo iron complex, while hybrid functionals predicted a quintet ground state. nih.gov In the context of potential homogeneous Fischer-Tropsch catalysts, DFT calculations on Fe₂CPt and Ru₂CPt trimetal carbene systems have shown that while both are viable for forming ethylidene products, the iron-based system is likely to be more active. mdpi.com

Furthermore, DFT has been employed to compare the properties of analogous iron and ruthenium complexes. In a study of mononuclear water oxidation catalysts, DFT was used to characterize the energetics, bond lengths, and charges at each step of the catalytic cycle for 20 different ligand modifications on both iron and ruthenium centers. lmu.edu Similarly, the stability constants of a series of iron and ruthenium complexes with pyridine- and pyrrole-type ligands have been calculated using DFT, revealing a systematic underestimation for iron complexes compared to experimental data, while predicting very high stability for the corresponding ruthenium complexes. cdnsciencepub.com

The exploration of excited states is also accessible through DFT-based methods. For cyclometalated iron(II) and ruthenium(II) complexes, DFT and time-dependent DFT (TD-DFT) calculations revealed that the d-d excited states are significantly destabilized. acs.org In the pursuit of replacing ruthenium with more abundant iron in photosensitizers, DFT and TD-DFT calculations have been used to design and predict the properties of heteroleptic iron complexes, highlighting how ligand choice can influence the critical ordering of charge transfer and metal-centered states. researchgate.net

Table 1: Comparison of Calculated Properties for Iron and Ruthenium Complexes using DFT

Complex TypeProperty InvestigatedKey Finding
trans-dioxo complexesGround state spinDifferent DFT functionals predict different ground states for the iron complex. nih.gov
Fischer-Tropsch catalystsCatalytic activityThe iron-based trimetal carbene catalyst is predicted to be more active than the ruthenium analogue. mdpi.com
Water oxidation catalystsCatalytic cycle energeticsLigand modifications significantly impact the energetics of both iron and ruthenium catalysts. lmu.edu
Pyridine/pyrrole complexesStability constantsCalculated stability constants for ruthenium complexes are very high. cdnsciencepub.com
Cyclometalated complexesExcited state destabilizationd-d excited states are destabilized in both iron(II) and ruthenium(II) complexes. acs.org
PhotosensitizersMetal-to-ligand charge transfer (MLCT) statesJudicious ligand choice is crucial for tuning the electronic properties of iron-based photosensitizers. researchgate.net

This table provides a summary of comparative findings from DFT studies on iron and ruthenium complexes.

Natural Bond Order (NBO) Analysis and Bader's Atom in Molecules (AIM) Method for Quantitative Bonding Characteristics

To gain a deeper, quantitative understanding of the bonding within iron-ruthenium systems, computational chemists employ sophisticated analysis methods like Natural Bond Orbital (NBO) and Bader's Quantum Theory of Atoms in Molecules (QTAIM).

NBO analysis provides a chemically intuitive picture of bonding by partitioning the molecular wavefunction into localized orbitals. This method allows for the quantification of donor-acceptor interactions, charge transfer, and bond order. In studies of azopyridine ruthenium complexes, NBO analysis has shown that the Ru-N bonds are formed through the delocalization of electron density from the lone pair orbitals of nitrogen atoms to the ruthenium center. scirp.org This analysis also confirmed the bidentate nature of the azopyridine ligands. scirp.org For ruthenium(II) nitrile complexes, NBO analysis has been used to explore the role of Ru d-orbital contributions to bonding. aip.org Similarly, in an investigation of bonding interactions in mono-ruthenium(II)-substituted Keggin-type polyoxometalates with sulfur dioxide, NBO analysis revealed the presence of both a σ and a π bond between the ruthenium and sulfur atoms. rsc.org

Bader's QTAIM, on the other hand, analyzes the topology of the electron density to define atoms and the bonds between them. Key parameters derived from this analysis, such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP), provide insights into the nature of the chemical bond (e.g., covalent vs. closed-shell interactions). In a study of di-bridged triruthenium carbonyl clusters, QTAIM analysis of the Ru₃C₂ core revealed the existence of Ru(1)-Ru(3) and Ru(2)-Ru(3) bond critical points, but not a Ru(1)-Ru(2) BCP, suggesting an indirect interaction mediated by bridging ligands. aip.org The delocalization indices calculated for the Ru-Ru interactions further supported this finding. aip.org

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Photophysical Behavior

The interaction of iron-ruthenium compounds with light is of paramount importance for applications in photochemistry and solar energy conversion. Time-Dependent Density Functional Theory (TDDFT) is a powerful computational tool for investigating the electronic excited states and photophysical properties of these systems.

TDDFT calculations allow for the prediction of absorption spectra, the nature of electronic transitions (e.g., metal-to-ligand charge transfer, MLCT), and the lifetimes of excited states. In a study of cyclometalated iron and ruthenium complexes, TDDFT calculations were used to understand the decay pathways of excited states. For an iron(II) complex, a combined experimental and theoretical study revealed that a triplet MLCT excited state decays through a lower-lying triplet d-d excited state. acs.org

The quest to replace expensive ruthenium with earth-abundant iron in photosensitizers has been a major driver for TDDFT studies. units.it Iron(II) complexes typically suffer from rapid deactivation of their MLCT states by low-lying metal-centered states. units.itacs.org TDDFT calculations have been crucial in understanding this phenomenon and in guiding the design of new iron complexes with longer-lived excited states. For example, in a novel iron–N-heterocyclic carbene complex with a remarkably long excited-state lifetime, TDDFT calculations showed a significant destabilization of the deactivating metal-centered scavenger states. acs.org

Furthermore, TDDFT has been used to investigate the photophysical properties of various ruthenium complexes. In a detailed study of a trisheteroleptic ruthenium complex for photoactivated chemotherapy, TDDFT calculations were used to assign electronic transitions and analyze their character, confirming the presence of MLCT bands. rsc.org Similarly, for iron and ruthenium alkynyl complexes, TDDFT calculations have complemented experimental studies on their absorption and emission properties. anu.edu.au

Quantum Theory of Atoms-in-Molecules (QTAIM) Approach for Electron Density Topology and Interatomic Bonding in Iron-Ruthenium Clusters

The Quantum Theory of Atoms-in-Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in molecules, offering deep insights into the nature of interatomic interactions, particularly in complex systems like iron-ruthenium clusters.

By identifying critical points in the electron density, QTAIM can delineate atomic basins and the bond paths that connect them. The properties at the bond critical points (BCPs), such as the electron density (ρ(b)) and its Laplacian (∇²ρ(b)), characterize the strength and nature of the bond. A study on a μ₃-oxido trinuclear diiron(III)–ruthenium(II) cluster utilized QTAIM analysis to probe the bonding within the cluster. acs.org The analysis indicated that the strongest coordination bond was between the nitrosyl group and the ruthenium atom. acs.org

In another investigation of tri-ruthenium hydride clusters, QTAIM was employed to examine the ruthenium-ruthenium and ruthenium-ligand bonding interactions. nih.gov The calculated topological parameters were consistent with those of other transition metal complexes. nih.gov Similarly, for a di-bridged triruthenium carbonyl cluster, QTAIM analysis of the Ru₃C₂ core revealed the presence of bond paths between Ru(1)-Ru(3) and Ru(2)-Ru(3), but not between Ru(1) and Ru(2), indicating an indirect interaction. aip.org In contrast, a study on a triiron cluster, [(μ³-S)Fe₃(CO)₉(μ³-CO)], showed no bond critical points for any of the metal-metal bonds, suggesting significant delocalization. researchgate.net

Computational Modeling of Reaction Mechanisms on Iron-Ruthenium Surfaces and Complexes

Computational modeling plays a vital role in elucidating the intricate steps of chemical reactions occurring on the surfaces of iron-ruthenium catalysts and within their coordination complexes. These models provide a molecular-level understanding of reaction pathways, intermediates, and transition states, which is essential for designing more efficient and selective catalysts.

Adsorption Energetics and Identification of Intermediate Species on Iron-Ruthenium Catalysts

In the context of ammonia (B1221849) synthesis, a reaction for which both iron and ruthenium are important catalysts, DFT calculations have been used to study the adsorption of nitrogen and hydrogen on their surfaces. mdpi.commpg.de For instance, the dissociation of N₂ and the binding energy of atomic nitrogen have been calculated, identifying iron and ruthenium as the most active transition metal catalysts from an electronic standpoint. mpg.de Theoretical studies have shown that for ammonia synthesis on ruthenium single-crystal surfaces, both the geometric and electronic properties of step edges are crucial for nitrogen dissociation. mpg.de

A comprehensive DFT database has been constructed for adsorbate-induced adatom formation energy on the close-packed facets of several metals, including iron and ruthenium. nih.gov This study investigated 18 different adsorbates relevant to catalytic processes and predicted that adatom formation is noticeably easier on iron compared to ruthenium. nih.gov Specifically, NH₃- and CO-induced adatom formation on Fe(110) was found to be possible at room temperature, which is relevant to ammonia synthesis and Fischer-Tropsch synthesis, respectively. nih.gov

The adsorption of hydrogen on ruthenium surfaces has also been extensively studied. DFT calculations have been used to investigate the thermodynamics of hydrogen adsorption on fcc ruthenium surfaces, providing information on geometries, stabilities, and adsorption energies. rsc.org Another study focused on the adsorption of hydrogen on a Ru(1010) surface, identifying different binding states and their correlation with ordered hydrogen phases. aip.org The adsorption sites for hydrogen on the Ru(0001) surface and their corresponding adsorption energies have also been determined through first-principles calculations. researchgate.net

Transition State Characterization and Elucidation of Reaction Pathways in Iron-Ruthenium Catalyzed Processes

At the heart of understanding any chemical transformation is the characterization of its transition states—the fleeting, high-energy configurations that molecules adopt as they convert from reactants to products. Transition State Theory (TST) provides a framework for understanding these processes by examining the potential energy surface of a reaction. numberanalytics.com The transition state is a saddle point on this surface, and its properties dictate the reaction rate. numberanalytics.com Computational methods, particularly DFT, are instrumental in locating and characterizing these transition states for reactions catalyzed by iron-ruthenium systems.

For ammonia synthesis, the accepted mechanism on both industrial iron and ruthenium catalysts is dissociative, where the rate-determining step is the cleavage of the strong N≡N bond. royalsocietypublishing.org DFT calculations have been employed to study the adsorption, activation, and dissociation of N₂ on surfaces like Fe(111) and Ru(0001). royalsocietypublishing.org These studies help in understanding the structure of adsorbates and the energy barriers for elementary steps. royalsocietypublishing.org The dissociative pathway involves the adsorption and splitting of N₂ into atomic nitrogen, followed by sequential hydrogenation to form ammonia. royalsocietypublishing.org Some studies have also explored associative pathways, where H or H₂ reacts with already adsorbed N₂. royalsocietypublishing.org

In the realm of CO₂ hydrogenation, DFT calculations are crucial for mapping out the complex reaction networks on Fe-based catalyst surfaces. mdpi.com These calculations provide insights into the evolution of adsorbed species and help identify the rate-determining steps. mdpi.com For instance, studies on the Fe(110) surface have investigated the interactions of CO and H₂O, revealing a kinetic and thermodynamic preference for CO₂ dissociation. mdpi.com

A comparative study on alkyl chain growth, relevant to the Fischer-Tropsch process, highlighted significant differences between iron, ruthenium, and osmium complexes. mdpi.com For a diruthenium-platinum carbene complex, the reaction proceeds efficiently through an initial hydrogen atom transfer followed by methyl transfer. mdpi.com Replacing ruthenium with iron was predicted to increase reactivity; however, the actual reaction barriers are influenced by multiple factors, leading to a non-linear trend. mdpi.com The calculations showed that for the iron system, the hydrogen atom transfer barrier is negligible, in stark contrast to the ruthenium and osmium analogues. mdpi.com

The following table summarizes key findings from theoretical studies on reaction pathways in Fe-Ru catalyzed processes:

Catalytic ProcessMetal SystemKey Theoretical Finding
Olefin MetathesisFe vs. RuFe complexes favor triplet/quintet ground states, leading to cyclopropanation, while Ru complexes have a singlet ground state favoring metathesis. nih.gov
Ammonia SynthesisFe and RuThe rate-determining step on both metals is the dissociative chemisorption of N₂. royalsocietypublishing.org
CO₂ HydrogenationFeThe Fe(110) surface shows a thermodynamic and kinetic preference for CO₂ dissociation. mdpi.com
Alkyl Chain GrowthFe vs. Ru, OsThe diiron complex exhibits a significantly lower barrier for hydrogen atom transfer compared to the diruthenium and diosmium analogues. mdpi.com

Influence of Electronic Structure on Reactivity and Selectivity in Iron-Ruthenium Catalysis

The electronic structure of a catalyst is intrinsically linked to its reactivity and selectivity. In iron-ruthenium systems, the interplay between the two metals can lead to unique electronic properties that are not present in the monometallic counterparts.

Spectroelectrochemical and computational studies of bimetallic iron and ruthenium complexes bridged by unsaturated carbon chains have revealed significant differences in their electronic structures. acs.org For buta-1,3-diyn-1,4-diyl-bridged complexes, the oxidized iron species are classified as valence-trapped (Class II), indicating that the positive charge is localized on one metal center. acs.org In contrast, the analogous ruthenium complexes are delocalized (Class III), with the charge shared between the two metal centers. acs.orgresearchgate.net This difference in electron delocalization, influenced by the metal's identity, has profound implications for the material's electronic and potentially catalytic properties. Similar distinct electronic localizations are observed in hexa-1,3,5-triyn-1,6-diyl-bridged complexes of iron and ruthenium. researchgate.net

The electronic properties of the metal center can also be tuned by the surrounding ligands. In ruthenium-catalyzed arene alkylation, it has been shown that more electron-withdrawing ligands on the ruthenium precursor lead to enhanced catalyst longevity. mdpi.com This suggests that reducing the electron density at the ruthenium center improves catalytic performance. mdpi.com

In the context of CO₂ electroreduction, the spin state of iron in bimetallic catalysts plays a crucial role. rsc.org Iron can exist in high-spin or low-spin states, which alters the electron distribution in its d-orbitals and consequently affects the adsorption strength of CO₂ and reaction intermediates. rsc.org

For ammonia synthesis, DFT calculations have shown that bimetallic Ru-Co catalysts can be more active than Ru-Fe or pure Ru catalysts. acs.org The enhanced activity is attributed to Co-induced spin symmetry breaking in the Ru surface, which facilitates N₂ dissociation. acs.org This highlights how the electronic modification of one metal by another can lead to superior catalytic performance.

The addition of promoters can also significantly alter the electronic structure and reactivity of iron-ruthenium catalysts. For example, in CO₂ hydrogenation, alkali metal promoters like potassium can reshape the electronic structure of the catalyst interface, leading to enhanced CO₂ adsorption and reduced energy barriers for certain reaction steps. mdpi.com

The table below provides an overview of how electronic structure influences reactivity in iron-ruthenium systems:

SystemObservationImplication for Reactivity/Selectivity
Bimetallic Fe-Ru complexesFe complexes are valence-trapped, while Ru complexes are delocalized. acs.orgresearchgate.netThe degree of electron delocalization can influence charge transfer processes central to catalysis.
Ligand-modified Ru catalystsElectron-withdrawing ligands enhance catalyst longevity in arene alkylation. mdpi.comThe electron density at the metal center can be tuned to optimize catalytic activity.
Bimetallic Fe-based electrocatalystsThe spin state of Fe affects the adsorption of CO₂ and intermediates. rsc.orgControl over the spin state can be a strategy for improving catalyst performance.
Ru-Co bimetallic catalysts for ammonia synthesisCo induces spin symmetry breaking in Ru, facilitating N₂ dissociation. acs.orgElectronic modifications through alloying can create more active catalytic sites.

Catalytic Applications of Iron Ruthenium Materials

Ammonia (B1221849) Synthesis Catalysis Using Iron-Ruthenium Systems

The synthesis of ammonia is a cornerstone of the chemical industry, primarily relying on the Haber-Bosch process which operates under harsh conditions. Research into iron-ruthenium catalysts aims to develop more efficient processes that can operate under milder temperatures and pressures. cas.cnfraunhofer.de Ruthenium is known to be a more active catalyst for ammonia synthesis than iron, though it is also more expensive and can have a shorter lifespan. royalsocietypublishing.orgresearchgate.net The combination of iron and ruthenium in catalytic systems seeks to leverage the high activity of ruthenium while potentially mitigating its cost and stability issues.

Comparative Analysis of Dissociative and Non-Dissociative Mechanisms on Iron and Ruthenium-Based Catalysts

The mechanism of ammonia synthesis on traditional iron and ruthenium catalysts is a critical area of study. The conventional pathway is a dissociative mechanism, where dinitrogen (N₂) first breaks its strong triple bond upon adsorption onto the catalyst surface, forming adsorbed nitrogen atoms. dicp.ac.cnspringernature.com These atoms are then sequentially hydrogenated to form ammonia (NH₃). springernature.com This N₂ dissociation is often the rate-determining step and is highly energy-intensive, necessitating high temperatures and pressures. researchgate.netdicp.ac.cn Both industrial iron and ruthenium catalysts are generally accepted to operate via this dissociative Langmuir–Hinshelwood mechanism. royalsocietypublishing.orgresearchgate.net

In contrast, an associative mechanism involves the hydrogenation of the N₂ molecule before the N-N bond is cleaved. royalsocietypublishing.org This pathway is considered a lower-energy alternative. royalsocietypublishing.orgspringernature.com While the dissociative mechanism is dominant on conventional iron and ruthenium surfaces, research has explored conditions and catalyst modifications that might favor an associative pathway. royalsocietypublishing.org For instance, density functional theory (DFT) calculations have been used to investigate both mechanisms on various catalyst surfaces. royalsocietypublishing.orgresearchgate.net Some studies have modeled a non-dissociative pathway on stepped sites of lithium-doped ruthenium nanoparticles. royalsocietypublishing.orgresearchgate.netnih.gov

Design of Promoted and Supported Iron-Ruthenium Catalysts for Enhanced Activity and Stability

To improve the performance of iron-ruthenium catalysts for ammonia synthesis, various promoters and supports are employed. Promoters, such as alkali and alkaline earth metals, can significantly enhance catalytic activity. mdpi.com For ruthenium-based catalysts, cesium has been identified as a particularly effective alkali promoter. mdpi.com The addition of promoters like barium and cesium can increase the activity of Ru/C catalysts. cam.ac.uk Barium, in particular, has been shown to be a more effective promoter than cesium for ruthenium catalysts supported on hydrotalcite. puc-rio.br The role of these promoters can include stabilizing the transition state of N₂ dissociation and acting as hydrogen scavengers and donors. royalsocietypublishing.orgmdpi.com

Exploration of Ternary Ruthenium Complex Hydrides for Associative Ammonia Synthesis

A significant breakthrough in ammonia synthesis under mild conditions has been the development of ternary ruthenium complex hydrides, such as Li₄RuH₆ and Ba₂RuH₆. cas.cndicp.ac.cnammoniaenergy.org These materials function as a new class of catalysts that operate via an associative mechanism. dicp.ac.cnspringernature.com In this system, the electron- and hydrogen-rich [RuH₆] anionic centers activate dinitrogen without dissociation. cas.cndicp.ac.cn The hydridic hydrogens play a crucial role in transporting electrons and protons, while the lithium or barium cations stabilize the nitrogen-hydrogen intermediates (NxHy). dicp.ac.cn

This synergistic involvement of all components of the ternary complex hydride facilitates a reaction pathway with a lower energy barrier, enabling ammonia synthesis at temperatures as low as 300°C and pressures as low as 1 bar. dicp.ac.cnammoniaenergy.org Isotopic exchange reaction experiments have confirmed that a non-dissociative pathway is dominant during catalysis with these materials. springernature.com This approach represents a fundamental departure from traditional heterogeneous catalysts and opens new avenues for designing highly efficient catalysts for the conversion of stable molecules. cas.cnnature.com

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions Catalyzed by Iron-Ruthenium Compounds

Iron-ruthenium bimetallic systems are also effective catalysts for reactions that form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in organic synthesis and for the production of valuable chemicals and fuels.

CO₂ Hydrogenation to Short-Chain Hydrocarbons over Iron-Ruthenium Bimetallic Catalysts

The conversion of carbon dioxide (CO₂) into hydrocarbons is a promising strategy for producing sustainable fuels and chemicals. bohrium.com Iron-ruthenium bimetallic catalysts have shown potential in the selective hydrogenation of CO₂ to short-chain hydrocarbons (C₂-C₅). bohrium.commdpi.com This process typically involves a two-step reaction: the reverse water-gas shift (RWGS) reaction to produce carbon monoxide (CO), followed by Fischer-Tropsch (FT) synthesis to form hydrocarbons. bohrium.com

The synergistic effect between iron and ruthenium is crucial for the catalyst's performance. mdpi.com Some studies suggest that the addition of ruthenium to iron-based catalysts enhances CO₂ conversion and shifts the product distribution towards longer-chain hydrocarbons. mdpi.comresearchgate.net An innovative method for synthesizing these bimetallic catalysts involves using ionic liquids as solvents, which allows for a precise and uniform distribution of the active metal phases, leading to superior selectivity for the target hydrocarbons compared to traditional preparation methods. bohrium.commdpi.comresearchgate.net The product selectivity can be influenced by the catalyst composition and reaction conditions. For example, increasing the metal loading in an Fe-Ru catalyst can lead to a significant increase in the generation of C₂-C₅ hydrocarbons. mdpi.com

CatalystPreparation MethodCO₂ Conversion (%)C₂-C₅ Selectivity (%)CH₄ Selectivity (%)
Fe-K/γ-Al₂O₃-3639.616
Fe-Ru-K/γ-Al₂O₃-41Lower than Fe-KHigher C₅+
1% Fe-Ru 1:1/Al₂O₃Ionic Liquid-16.583.5

Table showing the effect of ruthenium on catalyst performance in CO₂ hydrogenation. Data sourced from multiple studies. mdpi.comresearchgate.net

Selective Hydrogenation and Transfer Hydrogenation Reactions, Including Ketones

Iron-ruthenium catalysts are also employed in the selective hydrogenation and transfer hydrogenation of various functional groups, particularly ketones. acs.orgresearchgate.net Transfer hydrogenation is an attractive method as it uses organic molecules like isopropyl alcohol as the hydrogen source instead of high-pressure hydrogen gas. researchgate.net

Bimetallic ruthenium-iron nanoparticles have been developed as magnetically recoverable heterogeneous catalysts for the transfer hydrogenation of ketones. acs.orgresearchgate.net These catalysts have demonstrated good yields for the conversion of acetophenone (B1666503) derivatives to their corresponding alcohols and have shown selectivity for ketones over other reducible groups like aldehydes and nitro groups. acs.orgresearchgate.net The catalyst can be recycled multiple times without a significant loss of activity. acs.orgresearchgate.net

In addition to transfer hydrogenation, iron and ruthenium complexes are used in asymmetric hydrogenation, producing chiral alcohols which are valuable in the pharmaceutical and fragrance industries. chemicalprocessing.comnih.govrsc.org While ruthenium-based catalysts are well-established for these reactions, there is growing interest in developing more sustainable and cost-effective iron-based catalysts that can rival the performance of their ruthenium counterparts. chemicalprocessing.comnih.govrsc.org

CatalystReactionSubstrateProductKey Features
Ru@FeCSNPsTransfer HydrogenationKetonesAlcoholsMagnetically recoverable, selective for ketones over aldehydes/nitro groups. acs.orgresearchgate.net
Iron Carbonyl ComplexesAsymmetric Transfer HydrogenationKetonesChiral AlcoholsHigh selectivity for left-handed enantiomers, high turnover frequencies. chemicalprocessing.com
Ru-bisphosphine complexesAsymmetric HydrogenationAryl ketone halidesChiral alcoholsHigh conversion and enantiomeric excess without dehalogenation at lower temperatures. acs.org

Table summarizing the application of iron-ruthenium catalysts in hydrogenation reactions.

C-N Bond Formation: Amination, Amidation, and Alkene Aziridination via Iron- and Ruthenium-Derived Metal Nitrenoid Intermediates

The formation of carbon-nitrogen (C-N) bonds through transition-metal-catalyzed reactions is a cornerstone of modern organic synthesis, enabling the construction of a wide array of nitrogen-containing molecules. acs.orgacs.org Iron and ruthenium complexes have emerged as powerful catalysts for these transformations, proceeding through the generation of reactive metal nitrenoid (or metal imido/nitrene) intermediates. acs.orgacs.org These intermediates can then undergo various reactions, including C-H bond amination/amidation and alkene aziridination. acs.orgacs.org

Iron catalysts are particularly attractive due to their low cost, biocompatibility, and environmental sustainability, making iron-catalyzed amination a valuable method for preparing complex nitrogenous compounds. acs.org Reactive iron imido/nitrene species are frequently proposed as the key intermediates in direct reactions with C-H and C=C bonds. acs.org However, the transient nature and short lifetimes of these iron-based intermediates in solution make their direct study challenging. acs.org

The general mechanism for these transformations involves the reaction of the metal catalyst with a nitrogen source, such as an organic azide, to form the metal nitrenoid intermediate. researchgate.net This intermediate then transfers the nitrene group to a substrate. For instance, in alkene aziridination, the nitrenoid attacks the C=C double bond to form the three-membered aziridine (B145994) ring. researchgate.netcore.ac.uk Similarly, in C-H amination, the nitrenoid inserts into a C-H bond, forming a new C-N bond. acs.orgresearchgate.net

Iron-catalyzed intramolecular C(sp³)–H amination of alkyl azides represents a powerful strategy for synthesizing N-heterocycles, with dinitrogen as the only byproduct. rsc.org Various iron catalysts, including those supported by dipyrrinato ligands, have shown high reactivity for this transformation, even at low temperatures. rsc.org

The aziridination of alkenes can be promoted by both iron and ruthenium complexes. core.ac.uk For example, iron(II) pyridyl complexes have been used as catalysts for the intermolecular and intramolecular aziridination of various alkenes using a nitrene transfer agent. core.ac.uk DFT studies have shown that Ru(porph) catalysts are particularly effective in the initial step of forming the metal nitrenoid from an azide. researchgate.net

Table 1: Comparison of Iron and Ruthenium Catalysts in C-N Bond Formation Reactions

Catalyst TypeReactionKey CharacteristicsReference
Iron Complexes (e.g., Porphyrins, Salens)Amination, Amidation, AziridinationCost-effective, environmentally benign, highly reactive but intermediates are often unstable. acs.orgacs.org
Ruthenium Complexes (e.g., Porphyrins)Amination, Amidation, AziridinationMore stable nitrenoid intermediates, serve as good models for mechanistic studies, highly efficient. acs.orgresearchgate.net
Iron(II) Pyridyl ComplexAlkene AziridinationEffective for both intermolecular and intramolecular reactions with various alkenes. core.ac.uk
Fe-DipyrrinatosIntramolecular C(sp³)–H AminationHigh reactivity, enabling reactions at lower temperatures with a broad substrate scope. rsc.org

Hydration of Organonitriles to Organoamides Using Heterogeneous Ruthenium Catalysts Supported on Iron-Derived Materials

The hydration of organonitriles to produce organoamides is a significant chemical transformation with broad applications. shokubai.org While various transition metals can catalyze this reaction, ruthenium-based catalysts have proven to be exceptionally versatile in terms of activity, selectivity, and functional group tolerance. uniovi.es Heterogeneous ruthenium catalysts, particularly those supported on materials derived from iron, offer advantages in terms of catalyst recovery and reuse. shokubai.org

One innovative approach involves the use of an organic-inorganic material derived from iron-oxidizing bacteria, such as Leptothrix species. shokubai.org These bacteria produce microtubular structures that can serve as a support for ruthenium catalysts. shokubai.org The resulting heterogeneous ruthenium-containing materials have demonstrated catalytic activity for the hydration of various nitriles to their corresponding amides in water at elevated temperatures (e.g., 180 °C). shokubai.org These catalysts are air-stable, and the reaction can proceed in the presence of air. shokubai.org Furthermore, the catalyst can be recovered and reused. shokubai.org Spectroscopic analysis suggests that Ru(III) species are adsorbed onto the polysaccharide surface of the bacterial-derived material. shokubai.org

Solid-supported ruthenium(0) nanoparticles have also been synthesized and employed as heterogeneous catalysts for nitrile hydration. rsc.org These catalysts, prepared by a reduction deposition method, efficiently convert a wide range of aromatic, α,β-unsaturated, and aliphatic nitriles to their primary amides under milder conditions, often facilitated by microwave irradiation. rsc.org The catalyst exhibits high stability under moisture and microwave conditions, is easily separated from the reaction mixture, results in negligible metal contamination of the product, and can be recycled multiple times without a significant loss of activity. rsc.org

The mechanism for ruthenium-catalyzed nitrile hydration is believed to involve the coordination of the nitrile to the ruthenium center, followed by the nucleophilic attack of a water molecule. uniovi.es

Table 2: Performance of Heterogeneous Ruthenium Catalysts in Nitrile Hydration

Catalyst SystemSupport MaterialReaction ConditionsSubstrate ScopeKey AdvantagesReference
Ruthenium(III)Iron-oxidizing bacteria-derived materialWater, 180 °C, 24 hVarious nitrilesAir-stable, reusable, derived from a biological source. shokubai.org
Ruthenium(0)Solid support (unspecified)Microwave irradiation, milder conditionsAromatic, α,β-unsaturated, aliphatic nitrilesStable, easily separable, recyclable up to ten times with minimal activity loss. rsc.org

Electrocatalysis in Energy Conversion Utilizing Iron-Ruthenium Materials

Water Splitting: Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER) on Ruthenium-Based Electrocatalysts

Electrochemical water splitting, which separates water into hydrogen and oxygen, is a promising technology for producing clean hydrogen fuel. researchgate.netresearchgate.net This process consists of two half-reactions: the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode. researchgate.netresearchgate.net The development of efficient, low-cost, and durable electrocatalysts is crucial for the industrial viability of water splitting. researchgate.netresearchgate.net Iron-ruthenium materials have emerged as highly effective electrocatalysts for both OER and HER. researchgate.netrsc.org

Ruthenium (Ru)-based materials are considered excellent candidates for OER due to their high catalytic activity and relatively lower cost compared to other precious metals. researchgate.netfsdjournal.orgrsc.org They are also known to be effective for HER, with performance approaching that of platinum, the benchmark HER catalyst. mdpi.comrsc.org However, the stability of Ru-based catalysts, particularly for OER, can be a challenge. rsc.orgrsc.org The incorporation of iron into ruthenium-based catalysts can enhance both activity and stability through synergistic effects. researchgate.net

For instance, a hybrid electrocatalyst composed of Ni–Fe–Ru-based phosphide (B1233454) heterostructures grown on nickel foam (Ni₂P–Fe₂P–Ru₂P/NF) has demonstrated remarkable bifunctional performance for both OER and HER in alkaline electrolytes. rsc.org This material requires low overpotentials of 195 mV for OER and 78.6 mV for HER to achieve a current density of 10 mA cm⁻². rsc.org An electrolyzer using this catalyst for both the anode and cathode showed a low voltage of 1.49 V at 10 mA cm⁻² and excellent stability. rsc.org

Similarly, ruthenium-decorated nickel-iron hydroxide (B78521) (Ru-NiFe LDH) supported on Ni foam has been shown to be a highly efficient OER electrocatalyst. researchgate.net The modification of NiFe LDH with ruthenium optimizes the electronic density of the metal sites, which promotes OER performance. researchgate.net This catalyst requires an overpotential of only 222 mV to reach a current density of 50 mA cm⁻² and exhibits high stability. researchgate.net

In another study, a catalyst with ruthenium nanoclusters anchored on nickel-iron diselenide nanosheets (Ru-MOF NixFe₁₋xSe₂/NF) displayed exceptional performance for both HER and OER in alkaline freshwater and seawater electrolysis. acs.org Theoretical calculations revealed that the inclusion of Ru nanoclusters enhances the adsorption of water molecules and reaction intermediates, thereby improving the electrocatalytic kinetics. acs.org

Table 3: Electrocatalytic Performance of Iron-Ruthenium Materials in Water Splitting

CatalystReactionOverpotential @ 10 mA cm⁻²Key FeaturesReference
Ni₂P–Fe₂P–Ru₂P/NFOER & HER195 mV (OER), 78.6 mV (HER)Bifunctional, high stability in alkaline media. rsc.org
10Ru-NiFe LDHOER~200 mV (estimated)High efficiency and stability for OER. researchgate.net
Ru-MOF NixFe₁₋xSe₂/NFOER & HER(Not specified at 10 mA cm⁻²)Excellent performance in both freshwater and seawater. acs.org

Catalysis in Carbon Nanomaterial Synthesis

Selective Synthesis of Single-Walled Carbon Nanotubes (SWNTs) Using Iron-Ruthenium Bimetallic Nanoparticles

Single-walled carbon nanotubes (SWNTs) possess unique electronic and optical properties that are highly dependent on their specific diameter and chirality (defined by the (n,m) indices). acs.orgnih.gov A significant challenge in the field of nanotechnology is the selective synthesis of SWNTs with a narrow distribution of these properties. acs.orgnih.gov Bimetallic iron-ruthenium (Fe-Ru) nanoparticles have been identified as highly effective catalysts for the selective growth of SWNTs via chemical vapor deposition (CVD). acs.orgmaterials.internationalacs.org

The use of Fe-Ru bimetallic catalysts can lead to the growth of SWNTs with a narrower diameter and chirality distribution compared to single-component catalysts. acs.orgacs.org For example, using a silica-supported Fe-Ru bimetallic catalyst in methane (B114726) CVD at 600 °C has been shown to predominantly produce (6,5) SWNTs. acs.orgnih.govarxiv.org At a higher temperature of 850 °C, the dominant species produced were (8,4), (7,6), and (7,5) SWNTs, still with a much narrower distribution than typically seen with other methane CVD catalysts. nih.govarxiv.org

The unique catalytic behavior of Fe-Ru nanoparticles is attributed to several factors. The low eutectic temperature of the Fe-Ru alloy (around 600-650 °C) allows for the formation of small, stable catalytic nanoparticles that are resistant to sintering at high temperatures. acs.orgarxiv.org This stability is crucial for producing small-diameter SWNTs. acs.orgarxiv.org Transmission electron microscopy has confirmed that Fe-Ru alloy particles are significantly smaller (average size <2 nm) than pure iron or iron/molybdenum catalyst particles after CVD growth. acs.org

Fe-Ru bimetallic nanoparticles can be synthesized via methods such as modified chemical reduction under hydrothermal conditions, using a protective agent like poly(acrylic acid) (PAA) to produce uniform nanoparticles. materials.internationalresearchgate.net Characterization techniques like X-ray photoelectron spectroscopy (XPS) have confirmed the presence of both metallic iron and metallic ruthenium in the synthesized bimetallic nanoparticles. materials.internationalresearchgate.net

Table 4: Selective Synthesis of SWNTs with Fe-Ru Catalysts

CatalystSynthesis MethodGrowth TemperaturePredominant SWNT ChiralityReference
Fe-Ru on SilicaMethane CVD600 °C(6,5) acs.orgnih.govarxiv.org
Fe-Ru on SilicaMethane CVD850 °C(8,4), (7,6), (7,5) nih.govarxiv.org

Inter Elemental Comparative Studies and Synergistic Effects in Iron Ruthenium Chemistry

Electronic Structure and Reactivity Comparison Between Iron and Ruthenium Homologs

Contrasting Metal-to-Ligand Charge Transfer (MLCT) and Metal-Centered Excited States in Iron(II) vs. Ruthenium(II) Complexes

The photophysical and photochemical properties of iron(II) and ruthenium(II) complexes, particularly with polypyridine ligands, are markedly different, primarily due to the relative energies of their metal-to-ligand charge transfer (MLCT) and metal-centered (MC) excited states. nih.govunits.it Ruthenium(II) polypyridyl complexes are renowned for their applications in lighting, sensing, and solar energy, a success attributed to their long-lived MLCT excited states, with lifetimes typically in the range of 100 to 1000 nanoseconds. nih.govunits.it In these complexes, the energy gap between the MLCT state and the electronic ground state is large, which contributes to their luminescence and favorable photochemical properties. nih.gov

In contrast, isoelectronic iron(II) complexes face a significant challenge. rsc.org The smaller ligand field splitting of 3d orbitals compared to 4d orbitals results in low-lying metal-centered (MC) excited states (both triplet, ³MC, and quintet, ⁵MC) that provide efficient non-radiative pathways for the deactivation of the MLCT state. nih.govrsc.org This deactivation in iron(II) complexes is extremely rapid, occurring on the order of 50 femtoseconds, which quenches luminescence and renders the MLCT lifetimes too short for most photochemical applications. nih.govunits.it

Strategies to prolong the MLCT lifetime in iron(II) complexes focus on increasing the energy of the MC states and decreasing the energy of the MLCT states. This has been approached by using strong σ-donating ligands, such as N-heterocyclic carbenes, and π-accepting ligands to create a stronger ligand field. rsc.org Recent breakthroughs have led to the development of some iron(II) complexes with extended MLCT state lifetimes and even the first examples of luminescent iron complexes, which are actually iron(III) compounds with a different electronic structure. nih.gov

Table 1: Comparison of Excited State Properties in Iron(II) and Ruthenium(II) Polypyridyl Complexes

Property Ruthenium(II) Complexes Iron(II) Complexes
Lowest Excited State Typically ³MLCT Typically ³MC or ⁵MC
³MLCT Lifetime 100 - 1000 ns nih.govunits.it ~50 fs nih.govunits.it
Luminescence Often observed Generally not observed
Deactivation Pathway Radiative and non-radiative decay from ³MLCT Ultrafast deactivation via low-lying MC states nih.govunits.it

Analysis of Redox Potentials and Accessible Oxidation States in Iron and Ruthenium Systems

Iron and ruthenium exhibit a rich redox chemistry, with multiple accessible oxidation states. impactfactor.orgscielo.br The redox potentials of their complexes are highly dependent on the nature of the coordinating ligands and the pH of the medium. scielo.brscielo.br For instance, in complexes with benzotriazole (B28993) and benzimidazole (B57391) derivatives, the M(III)/M(II) redox couple for both iron and ruthenium shows a pH-dependent behavior, which can be visualized using Pourbaix diagrams. scielo.br A metal-localized redox process will exhibit a pH-dependent potential if the deprotonation of the ligand occurs upon oxidation of the metal complex within the studied pH range. scielo.br

Generally, for a given ligand set, ruthenium complexes tend to have higher reduction potentials compared to their iron counterparts, indicating that the Ru(III) state is more easily accessible. However, the specific values can be finely tuned. For example, in bispidine complexes, those with a tetradentate ligand are stronger oxidants than those with a pentadentate ligand. researchgate.net

Iron can commonly exist in oxidation states from -2 to +7, with +2 and +3 being the most prevalent in its coordination chemistry. Ruthenium also displays a wide range of oxidation states, from -2 to +8, with +2, +3, and +4 being particularly significant. The ability of both metals to access multiple oxidation states is fundamental to their diverse catalytic activities. For example, high-valent iron and ruthenium-oxo species are implicated as key intermediates in various oxidation reactions. researchgate.net

Table 2: Selected Redox Potentials of Iron and Ruthenium Complexes

Complex Type Metal Couple Redox Potential (V vs. NHE) Notes
Aqua ions Fe(III)/Fe(II) +0.77 Standard reduction potential
Aqua ions Ru(III)/Ru(II) +0.25 Standard reduction potential
Polypyridyl [Ru(bpy)₃]³⁺/²⁺ +1.26 In acetonitrile
Polypyridyl [Fe(bpy)₃]³⁺/²⁺ +1.06 In acetonitrile
Benzotriazole [Fe(CN)₅(btaH)]²⁻/³⁻ ~+0.4 (pH dependent) scielo.br
Benzotriazole [Ru(NH₃)₅(btaH)]³⁺/²⁺ ~+0.2 (pH dependent) scielo.br

Synergistic Interactions in Iron-Ruthenium Bimetallic Systems

The combination of iron and ruthenium in bimetallic systems gives rise to synergistic effects that enhance catalytic performance beyond what is observed for the individual metals. mdpi.com These effects stem from modifications to the electronic and geometric structures at the bimetallic interface.

Modification of Electronic d-Band Structure and its Impact on Catalytic Properties

The electronic properties of a catalyst, particularly the structure of the d-band, play a crucial role in its activity. uni-ulm.de In bimetallic systems, the interaction between the two different metals leads to a modification of the electronic d-band structure, resulting in unique catalytic characteristics. mdpi.com This modification can alter the adsorption energies of reactants and intermediates, thereby influencing the reaction kinetics and selectivity. rsc.org

For example, in Fe-Ru bimetallic catalysts used for the hydrogenation of CO₂, the combination of the two metals modifies the electronic d-band, leading to enhanced conversion and selectivity towards short-chain hydrocarbons. mdpi.com The d-band center theory provides a framework for understanding how these electronic modifications affect catalytic performance. nih.gov Shifting the d-band center can optimize the binding of key intermediates, leading to improved catalytic activity. nih.gov Alloying different transition metals is an effective strategy for tuning the d-band center and, consequently, the catalytic properties. nih.gov

Role of the Bimetallic Interface and Surface Structural Characteristics in Activity and Selectivity

The interface between iron and ruthenium in bimetallic catalysts is a critical factor governing their activity and selectivity. mdpi.com The specific arrangement of the atoms at the surface, whether as alloys, core-shell structures, or heterodimers, significantly impacts the catalytic outcome. mdpi.com For instance, in CO₂ hydrogenation, a core-shell nanoparticle catalyst with ruthenium encapsulated by iron oxide showed higher hydrocarbon production compared to a heterodimer catalyst. mdpi.com

The bimetallic interface can provide unique active sites that are not present on the surfaces of the individual metals. rsc.org These sites can facilitate different reaction pathways and exhibit modified adsorption properties. rsc.org The geometric arrangement of the atoms at the interface, including factors like lattice strain and the presence of defects, can also influence the electronic structure and, therefore, the catalytic performance. osti.gov Advanced microscopy techniques have been instrumental in correlating the atomic-scale structure of these interfaces with their catalytic behavior. osti.gov

Elucidation of Donor-Acceptor Interactions, Such as the Fe-Ru Bond in Ferrocene (B1249389) Diamide (B1670390) Complexes

Direct donor-acceptor interactions between iron and ruthenium atoms have been observed in specific bimetallic complexes. A notable example is found in ferrocene diamide complexes, where a direct Fe-Ru bond is formed. researchgate.netnih.gov In the complex [fc(NH)₂]Ru(PPh₃)₂ (where fc = 1,1'-ferrocenylene), a short Fe-Ru distance was confirmed by X-ray crystallography. nih.gov

Spectroscopic and computational studies, including Density Functional Theory (DFT), have characterized this interaction as a weak donor-acceptor bond where the iron atom in the ferrocene unit acts as a Lewis base, donating electron density to the ruthenium center. researchgate.netnih.gov This interaction is evidenced by a metal-to-metal charge transfer band in the electronic absorption spectrum. nih.gov The strength of this Fe→Ru bond can be influenced by the coordination environment of the ruthenium atom and can even be reversibly broken by the addition of a strong Lewis base. researchgate.net Such donor-acceptor interactions can stabilize electron-deficient metal centers and provide a mechanism for tuning the electronic properties of the bimetallic system. researchgate.net

Understanding Hydrogen Spillover Phenomena in Heterogeneous Iron-Ruthenium Catalysis

In the realm of bimetallic catalysis, the interaction between iron and ruthenium gives rise to synergistic effects that enhance catalytic performance in various reactions, notably those involving hydrogenation. A key mechanistic aspect underpinning this synergy is the phenomenon of hydrogen spillover. This process involves the dissociation of molecular hydrogen on one component of the catalyst (the activator, typically ruthenium) and the subsequent migration of atomic hydrogen onto an adjacent component (the acceptor, often an iron oxide phase) that does not readily dissociate hydrogen on its own. wikipedia.org This section delves into the intricacies of hydrogen spillover in heterogeneous iron-ruthenium catalysis, exploring its mechanism and impact on catalytic activity.

Hydrogen spillover is a multi-step process that begins with the dissociative chemisorption of molecular hydrogen (H₂) into hydrogen atoms (H*) on the surface of a transition metal, such as ruthenium. wikipedia.org Following this initial step, the atomic hydrogen migrates from the ruthenium surface onto the support material or a second metallic component, in this case, iron or its oxide. wikipedia.org This migration is driven by a concentration gradient, moving from the hydrogen-rich ruthenium to the hydrogen-poor iron-containing phase. wikipedia.orgrsc.org

The close proximity and interfacial contact between iron and ruthenium are crucial for facilitating efficient hydrogen spillover. In materials like ruthenium-iron oxide colloidal heterodimers, the intimate contact between the two phases promotes the reduction of iron oxide. osti.govnih.gov The spillover of hydrogen from ruthenium provides the reactive atomic hydrogen necessary to reduce iron oxides at temperatures significantly lower than what is required for catalysts containing only iron. osti.govnih.gov This reduction often leads to the formation of highly active structures, such as ruthenium-iron core-shell nanoparticles. osti.govnih.gov

Research has demonstrated the critical role of the catalyst's architecture and the nature of the support in the hydrogen spillover process. For instance, in zeolite-supported iron-ruthenium systems, the introduction of ruthenium was shown to encourage hydrogen spillover, which in turn provided the reactive hydrogen atoms needed to reduce iron ions that are otherwise difficult to reduce. lsu.edu Similarly, studies on Ru-Pd catalysts supported on iron oxide (Fe₃O₄) have shown that a reducible carrier like Fe₃O₄ offers lower resistance to hydrogen spillover and diffusion compared to other supports. researchgate.net

The synergistic interplay between iron and ruthenium extends to enhancing the selectivity and yield of specific products in reactions like CO₂ hydrogenation. Bimetallic Fe-Ru catalysts have shown improved performance in producing short-chain hydrocarbons. bohrium.commdpi.com The enhanced cooperativity between the two metals, facilitated by hydrogen spillover, is believed to contribute to these improved catalytic outcomes. bohrium.com

Theoretical and experimental studies have begun to unravel the electronic factors governing hydrogen spillover. The difference in work functions between the two metallic components can influence the efficiency of hydrogen migration. rsc.orgacs.org By alloying ruthenium with iron, it is possible to modify the electronic structure and minimize the interfacial charge accumulation, thereby facilitating a more effective hydrogen spillover. rsc.orgacs.org This tuning of electronic properties is key to designing more efficient iron-ruthenium catalysts. For example, in RuFe alloy nanoparticles on a cobalt phosphide (B1233454) (CoP) support, a minimal work function difference between the alloy and the support was found to significantly enhance hydrogen spillover and boost the hydrogen evolution reaction (HER) activity. rsc.orgacs.org

The dynamic nature of the catalyst under reaction conditions, driven by hydrogen spillover, has also been observed. In situ studies have shown that hydrogen spillover from a noble metal can drive the reduction and even the migration of iron oxide, leading to the formation of diverse and active nanostructures. nih.gov This highlights the dynamic evolution of the catalyst's structure, which is intimately linked to the hydrogen spillover phenomenon.

Research Findings on Hydrogen Spillover in Fe-Ru Systems

Several studies have provided quantitative data on the effects of hydrogen spillover in iron-ruthenium catalysts. These findings underscore the enhanced reducibility of iron oxides and the improved catalytic performance in various hydrogenation reactions.

One study on CO₂ hydrogenation using ruthenium-iron oxide heterodimers demonstrated a significant increase in hydrocarbon yield. By engineering the thickness of the iron oxide shell around the ruthenium core, a fourfold increase in hydrocarbon yield was achieved compared to the initial heterodimers, a result attributed to the efficient hydrogen spillover promoting the formation of active ruthenium-iron core-shell structures. osti.govnih.gov

In another investigation focusing on Fischer-Tropsch synthesis, the promotion of a silica-supported ruthenium catalyst with zirconia (ZrO₂) was found to strengthen the hydrogen spillover effect. This led to a 7.6-fold increase in the intrinsic activity compared to the unpromoted Ru/SiO₂ catalyst. nih.gov While not a direct Fe-Ru system, this highlights the significant impact of promoters that can interact with ruthenium to enhance hydrogen spillover.

The following table summarizes key findings from studies where hydrogen spillover in iron-ruthenium or related systems was investigated:

Catalyst SystemReactionKey Finding Related to Hydrogen SpilloverReference
Ru-Fe₂O₃ HeterodimersCO₂ HydrogenationHydrogen spillover facilitates the reduction of iron oxide at lower temperatures, forming active Ru-Fe core-shell structures. osti.govnih.gov
Fe-Ru on Y-zeoliteCatalyst ReductionIntroduction of ruthenium promotes hydrogen spillover, enabling the reduction of iron that is otherwise difficult to reduce in the zeolite. lsu.edu
Ru-Pd/Fe₃O₄Catalytic DenitrificationThe reducible Fe₃O₄ support shows lower resistance to hydrogen spillover and diffusion, enhancing catalytic activity. researchgate.net
Ru₁Fe₁/CoPHydrogen Evolution Reaction (HER)Alloying Ru with Fe minimizes the work function difference with the support, facilitating efficient hydrogen spillover and boosting HER activity. rsc.orgacs.org
Pd on Fe₃O₄@CHydrogenationHydrogen spillover from Pd drives the dynamic reduction and migration of the encapsulated iron oxide. A similar effect is noted for other noble metals like Ru. nih.gov

Analytical Methodologies for Iron Ruthenium Determination and Speciation

Spectrophotometric Approaches for Simultaneous Determination of Iron and Ruthenium

Spectrophotometry offers a cost-effective and accessible means for the simultaneous determination of iron and ruthenium. These methods rely on the formation of colored complexes with specific chromogenic reagents. However, due to the spectral overlap of the Fe and Ru complexes, direct spectrophotometry is often challenging. To overcome this, derivative spectrophotometry and chemometric approaches are widely employed. uchile.clresearchgate.net

Second-derivative spectrophotometry is a powerful technique for resolving overlapping spectra. By calculating the second derivative of the absorbance spectrum, minor spectral features are enhanced, allowing for the quantification of individual components in a mixture at their respective zero-crossing points. uchile.clcapes.gov.br

Several methods have been developed based on this principle:

Using 1,10-Phenanthroline (o-phen): A simple and sensitive derivative spectrophotometric method allows for the determination of Fe(II) and Ru(III). researchgate.net Fe(II) forms a deep red complex with o-phen at pH 5, showing a maximum peak at 535 nm, while Ru(III) forms a yellow complex at pH 4 with a maximum peak at 466 nm. researchgate.net

Using 2,4,6-tri-(2-pyridil)-1,3,5-triazine (TPTZ): In the presence of hydroxylamine (B1172632) hydrochloride at pH 3.0, both iron and ruthenium form complexes with TPTZ. These complexes can be preconcentrated on a cationic resin and evaluated using second derivative spectrophotometry. The analytical wavelengths selected are 553.3 nm for iron and 539.7 nm for ruthenium. uchile.clcapes.gov.br

Using 4,7-diphenyl-1,10-phenanthroline (B7770734) (bathophenanthroline): A highly sensitive and selective method involves the formation of binary complexes of iron and ruthenium with bathophenanthroline (B157979) at pH 4.0-6.0 upon heating. The resulting ternary perchlorate (B79767) complexes are then extracted and measured by second derivative spectrophotometry, using the zero-crossing approach for quantification. uchile.cl

Another advanced approach is rate differential kinetic spectrophotometry , which has been used for the simultaneous determination of different ruthenium species, such as Ru³⁺ and [Ru(NO)]³⁺, using 2,2'-bipyridine (B1663995) as a complexing agent. aip.org This method is based on the different reaction rates of the species to form the final colored complex, [Ru(bipy)₃]²⁺. aip.org Although developed for ruthenium speciation, the principle of differential kinetics can be applied to mixtures of different metal ions, including iron, provided their complex formation kinetics differ significantly. aip.org

The table below summarizes key parameters for various spectrophotometric methods.

ReagentMethodpHAnalytesWavelength (nm)Detection Limit (ng/mL)
1,10-PhenanthrolineSecond Derivative Spectrophotometry5 (Fe), 4 (Ru)Fe(II), Ru(III)535 (Fe), 466 (Ru)Not specified
2,4,6-tri-(2-pyridil)-1,3,5-triazine (TPTZ)Second Derivative Spectrophotometry with Preconcentration3.0Fe, Ru553.3 (Fe), 539.7 (Ru)0.41 (Fe), 0.54 (Ru) uchile.clcapes.gov.br
4,7-diphenyl-1,10-phenanthrolineExtractive Second Derivative Spectrophotometry4.0-6.0Fe, RuNot specified4.9 (Fe), 2.9 (Ru) uchile.cl
2-hydroxy-3-methoxy benzaldehyde (B42025) thiosemicarbazoneSecond Order Derivative Spectrophotometry3.0Pd(II), Ru(III)445 (Pd), 385 (Ru)Not specified for Ru with Fe

This table presents data compiled from various research findings for the simultaneous determination of iron and ruthenium. uchile.clcapes.gov.brresearchgate.netuchile.cl

Preconcentration Techniques for Trace Level Analysis of Iron and Ruthenium in Environmental and Industrial Samples

The determination of iron and ruthenium at trace and ultra-trace levels in complex matrices, such as environmental and industrial samples, often requires a preconcentration step to increase the analyte concentration to a level detectable by instrumental methods like spectrophotometry or flame atomic absorption spectrometry (FAAS). uchile.clitu.edu.tr Preconcentration also serves to separate the target analytes from interfering matrix components. itu.edu.trajol.info Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and cloud point extraction (CPE).

Solid-Phase Extraction (SPE) involves the adsorption of analytes from a liquid sample onto a solid sorbent material. The analytes are then eluted with a small volume of a suitable solvent, achieving concentration.

Cation Exchange Resins: A method for simultaneous Fe and Ru determination uses a sulfopropyl Sephadex C-25 cation exchanger. The metal-TPTZ complexes are retained on the resin, which is then directly analyzed by solid-phase derivative spectrophotometry. This integrated approach achieves a high preconcentration factor, increasing sensitivity 50-fold for iron and 41-fold for ruthenium compared to analysis without preconcentration. uchile.clcapes.gov.br

Ion Imprinted Polymers (IIPs): For selective separation of ruthenium, IIPs have been developed. These are highly selective sorbents created using a template of the target ion (e.g., Ru(III)-thiobarbituric acid complex), which creates specific recognition sites for the ion. researchgate.net

Other Polymers: A diethylenetriamine (B155796) (DETA) polymer has been used for the preconcentration of Co(II), Fe(II), and Ni(II) from water samples prior to FAAS determination. itu.edu.tr Core-shell magnetic adsorbents like Fe₃O₄@MnO₂ have also demonstrated high efficiency for ruthenium adsorption from aqueous solutions. researchgate.net

Liquid-Liquid Extraction (LLE) , or solvent extraction, separates compounds based on their relative solubilities in two different immiscible liquids. For metal ions, this typically involves forming a neutral complex that is more soluble in the organic phase.

A method for ruthenium recovery uses 2-dodecylaminopyridine as an extractant to separate Ru(III) from base metals like Fe(III), Co(II), Ni(II), and Cu(II). The separation is based on differences in extraction conditions, with the base metals remaining in the aqueous phase. ijacskros.com

For radioactive ruthenium in alkaline waste solutions, a solvent system of Aliquat 336 (an anion exchanger) and isodecyl alcohol in n-dodecane has been effective, especially with citric acid as an aqueous phase modifier. nih.gov

Cloud Point Extraction (CPE) is an environmentally friendly preconcentration technique that uses the property of non-ionic surfactants in aqueous solutions to form micelles and separate into a small, surfactant-rich phase when heated above a specific temperature known as the cloud point temperature. mdpi.comscispace.com The analytes, typically after forming a hydrophobic complex, are entrapped in the micelles and thus concentrated in the surfactant-rich phase. mdpi.com

CPE has been widely applied for iron determination. Methods involve complexing iron with a suitable reagent and extracting it into the micellar phase of a surfactant like Triton X-114 or Triton X-100. ajol.infomdpi.com For instance, an ultrasound-assisted CPE method was developed for iron determination using a natural chelating agent from Dipterocarpus intricatus Dyer fruit and Triton X-114. mdpi.com Another method used benzidine (B372746) as the reagent for preconcentrating Fe(III) from urine samples. scispace.com

The efficiency of CPE is influenced by several factors, including pH, reagent and surfactant concentration, temperature, and heating time, all of which must be optimized. ajol.infoscispace.com

The table below outlines various preconcentration techniques used for iron and ruthenium analysis.

TechniqueAnalyte(s)Sorbent/Reagent/SurfactantMatrixKey Findings
Solid-Phase ExtractionFe, RuSP-Sephadex C-25 Cation Exchanger / TPTZSynthetic Mixtures50-fold sensitivity increase for Fe, 41-fold for Ru. uchile.cl
Solid-Phase ExtractionRu(III)Ion Imprinted Polymer (Ru-thiobarbituric acid)Environmental SamplesProvides high selectivity for ruthenium separation. researchgate.net
Liquid-Liquid ExtractionRu(III)2-DodecylaminopyridineOrganic Acid SolutionsAllows separation of Ru(III) from Fe(III), Co(II), Ni(II), and Cu(II). ijacskros.com
Cloud Point ExtractionFe(III)Benzidine / Triton X-114Urine SamplesEffective for preconcentration prior to spectrophotometric or FAAS analysis. scispace.com
Cloud Point ExtractionFe(III)Gallic Acid / Triton X-100Water, Fruit SamplesDisplacement CPE technique allows for selective determination. ajol.info
Cloud Point ExtractionFeNatural Chelating Agent / Triton X-114Vegetable SamplesUltrasound-assisted, eco-friendly method. mdpi.com

This table summarizes data from research on preconcentration techniques for iron and ruthenium. uchile.clajol.inforesearchgate.netijacskros.comscispace.commdpi.com

Future Research Directions and Emerging Opportunities in Iron Ruthenium Science

Design Principles for Sustainable Iron-Based Catalysts as Ruthenium Alternatives in Photochemistry and Catalysis

The development of iron-based catalysts that can rival the efficiency of ruthenium complexes is a primary goal for sustainable chemistry. This requires innovative design principles that address the inherent electronic differences between the two metals.

Strategies for Mimicking Ruthenium's Photophysical Properties with Earth-Abundant Iron Complexes

A significant hurdle in developing iron-based photosensitizers is the ultra-fast deactivation of their metal-to-ligand charge-transfer (MLCT) excited states. Unlike ruthenium(II) polypyridyl complexes, which exhibit long-lived ³MLCT states suitable for photochemical reactions, iron(II) complexes typically suffer from rapid relaxation to low-lying metal-centered (MC) states. rsc.orgcinz.nz Overcoming this limitation is a key area of future research, with several promising strategies emerging.

One major approach involves the use of strong σ-donating ligands, such as N-heterocyclic carbenes (NHCs), to increase the ligand-field splitting in iron(II) complexes. This destabilizes the deactivating MC states relative to the desired ³MLCT state, thereby extending the excited-state lifetime. cinz.nzpnas.org For instance, an iron(II) complex incorporating a strongly donating N-heterocyclic carbene pincer ligand has demonstrated a significantly prolonged ³MLCT lifetime, paving the way for its use as a photosensitizer. pnas.org

Another strategy is to shift focus from Fe(II) to Fe(III) complexes. Certain Fe(III) complexes can exhibit luminescence from a ligand-to-metal charge-transfer (²LMCT) state. cinz.nz The design of heteroleptic Fe(III) complexes offers opportunities to independently tune the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), similar to the successful approach used for cyclometalated iridium(III) complexes. acs.org

Theoretical studies, such as those employing density functional theory (DFT) and time-dependent DFT (TDDFT), are crucial in guiding these design efforts. x-mol.netresearchgate.net Computational modeling allows for the prediction of photophysical properties and provides insights into the factors governing excited-state dynamics, enabling a more rational design of iron complexes with ruthenium-like properties. x-mol.netresearchgate.net A comparative theoretical study of carbene-based Fe(II) and Ru(II) complexes highlighted that while carboxylic acid functional groups can increase the excited-state lifetime of Fe(II) complexes, significant challenges remain in achieving performance comparable to their ruthenium counterparts. x-mol.net

Complex TypeStrategyKey FeatureResulting Photophysical Property
Iron(II)Strong σ-donating ligands (e.g., NHCs)Increased ligand-field splittingExtended ³MLCT lifetime
Iron(III)Exploration of LMCT statesTunable HOMO/LUMO levels in heteroleptic complexesPotential for efficient luminescence
Iron(II)Panchromatic absorbing supermoleculesExtended ³MLCT lifetime and large transition-dipole momentSuitability for solar-energy conversion

Development of Redox-Switchable Transformations and Their Mechanistic Understanding

Redox-switchable catalysis, where the catalytic activity is controlled by changing the oxidation state of the metal or a redox-active ligand, is a rapidly developing field. mdpi.com This approach offers precise control over reaction pathways and has been successfully applied in polymerization reactions catalyzed by iron complexes. rsc.org

The incorporation of ferrocene (B1249389) units into the ligand framework of a catalyst allows for the modulation of the catalyst's reactivity through the well-behaved Fe(II)/Fe(III) redox couple of the ferrocene moiety. mdpi.com Oxidation of the ferrocenyl group can alter the Lewis acidity of the catalytic metal center, thereby switching the catalyst "on" or "off" for a specific transformation. mdpi.com

Future research in this area will focus on expanding the scope of redox-switchable transformations beyond polymerization to other important organic reactions. A key challenge lies in the detailed mechanistic understanding of these systems. Gaining control over the propensity for one-electron versus two-electron redox processes is crucial, as this is largely determined by the metal's intrinsic electronic structure. nih.gov The use of redox-active ligands that can act as electron reservoirs is a promising strategy to facilitate multi-electron transformations at a single metal center, a characteristic more common for noble metals. rsc.orgresearchgate.net

Advanced Material Integration and Functionalization of Iron-Ruthenium Systems

The integration of iron and ruthenium into advanced materials, such as metallo-supramolecular assemblies, opens up new avenues for creating functional systems with tunable properties.

Construction of Metallo-Supramolecular Assemblies for Tunable Chemical and Physical Properties

Metallo-supramolecular polymers and cages are formed through the self-assembly of metal ions and organic ligands. researchgate.netfrontiersin.org The properties of these materials, such as their color and redox potentials, can be tuned by changing the metal ions. researchgate.net The construction of heterobimetallic supramolecular structures containing both iron and ruthenium is a particularly exciting research direction. americanelements.comnih.gov

For example, the self-assembly of C4-symmetric tetrapyridyl metalloligands containing iron or cobalt with diruthenium electron acceptors has led to the formation of various heterobimetallic supramolecules, including tetragonal prisms and triple-decker complexes. americanelements.com The geometry of these assemblies can be controlled by the nature of the bridging units in the diruthenium complexes. americanelements.com Similarly, heterobimetallic supramolecular polymers containing alternating Ru(II) and Fe(II) units have been synthesized. mdpi.com These materials exhibit distinct redox properties originating from the coupling of the two different metal centers. mdpi.com

Future work will focus on exploiting the unique properties of these iron-ruthenium supramolecular assemblies for applications in areas such as electrochromic devices, sensors, and catalysis. researchgate.netrsc.org The ability to precisely control the architecture and composition of these materials offers significant potential for creating systems with novel functions.

Assembly TypeMetal CentersKey FeaturePotential Application
Heterobimetallic CagesFe and RuControllable geometry (prism, tweezer, triple-decker)Catalysis, Molecular Recognition
Heterobimetallic PolymersAlternating Fe(II) and Ru(II)Distinct and reversible redox behaviorElectrochromic Devices, Sensors
Ruthenium-based PolymersRu(II) with various ligandsTunable intramolecular charge transferPhotovoltaics, Light-Emitting Diodes

Elucidating Complex Reaction Mechanisms via Operando Characterization and Advanced Theoretical Approaches

A deep understanding of reaction mechanisms is essential for the rational design of improved catalysts. The complexity of many catalytic systems, particularly those involving iron with its multiple accessible spin states, necessitates the use of advanced characterization and theoretical techniques.

The application of operando spectroscopic techniques, which allow for the study of catalysts under actual reaction conditions, is crucial for identifying reactive intermediates and understanding catalyst dynamics. acs.orgmpg.de Techniques such as X-ray absorption spectroscopy (XAS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy have been used to investigate the structure and electronic state of iron and ruthenium catalysts during operation. acs.orglsu.edunih.gov For example, operando XAS has been used to study the structural evolution of iron-ruthenium oxide catalysts during Fischer-Tropsch synthesis and the dynamics of ruthenium catalysts during the preferential oxidation of CO. acs.orgrsc.org

Complementing these experimental techniques, advanced theoretical approaches, such as density functional theory (DFT), are indispensable for modeling catalytic cycles and understanding the role of different components of the catalyst system. nih.govresearchgate.netmdpi.com Computational studies can provide insights into reaction barriers, the stability of intermediates, and the influence of ligands on catalytic activity. researchgate.netmdpi.com For instance, DFT calculations have been used to compare the dehydrogenation of formic acid catalyzed by iron and ruthenium complexes, revealing that the ruthenium analogue has a significantly lower activation barrier. researchgate.net

The combination of operando characterization and theoretical modeling provides a powerful toolkit for unraveling complex reaction mechanisms in iron-ruthenium systems. Future research will increasingly rely on this synergistic approach to guide the development of next-generation catalysts. The study of bimetallic iron-ruthenium nanoparticles, for example, benefits greatly from a combination of characterization techniques like Mössbauer spectroscopy, ESCA, and X-ray diffraction to understand the interaction between the two metals. lsu.edu

Q & A

Q. What protocols ensure safe handling of ruthenium compounds in electrochemical studies?

  • Methodological Answer : Use fume hoods for volatile ruthenium species (e.g., RuO₄) and conduct toxicity assessments via Ames tests for mutagenicity. Reference safety data sheets (SDS) from authoritative sources like PubChem, and implement waste neutralization protocols (e.g., reduction with ethanol for RuO₄) .

Key Methodological Tools

TechniqueApplication in Iron-Ruthenium ResearchReferences
DFT SimulationsModeling electronic structure and reaction pathways
In Situ FTIR/XASReal-time monitoring of catalytic intermediates
HRTEM with EELSAtomic-scale interface characterization
Machine LearningPredictive modeling of synthesis outcomes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.